Ac-VEID-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H36N4O9 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |
InChI Key |
KYUFGGNCJRWMDN-GOYXDOSHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-VEID-CHO: An In-Depth Technical Guide to its Mechanism of Action as a Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VEID-CHO is a synthetic, peptide-based aldehyde inhibitor that potently targets caspase-6, a key enzyme implicated in the signaling pathways of apoptosis and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity profile, and role in cellular and preclinical models. Detailed experimental protocols for assessing its activity, along with signaling pathway diagrams, are presented to facilitate further research and drug development efforts. While a potent tool for in vitro studies, its utility in cell-based assays and in vivo applications is limited by poor cell permeability.
Introduction
Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis) and inflammation. Caspase-6, an executioner caspase, plays a significant role in the apoptotic cascade and has been increasingly recognized for its involvement in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's diseases.[1][2] The tetrapeptide aldehyde inhibitor, Ac-Val-Glu-Ile-Asp-CHO (this compound), has emerged as a valuable chemical probe for studying the function of caspase-6. Its sequence is based on the preferred cleavage site of caspase-6, allowing it to act as a potent and reversible inhibitor. This guide delves into the core mechanisms of this compound, providing researchers with the foundational knowledge required for its effective application.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of caspase-6. The aldehyde group of this compound forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-6. This interaction blocks the access of natural substrates to the active site, thereby inhibiting the enzyme's proteolytic activity. The peptide sequence (VEID) directs the inhibitor to the substrate-binding pocket of caspase-6, conferring a degree of specificity.
Quantitative Data: Inhibitory Potency and Selectivity
This compound exhibits potent inhibition of caspase-6. However, like many peptide-based caspase inhibitors, it also shows cross-reactivity with other caspases, particularly caspase-3. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).
| Caspase Target | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [3] |
| Caspase-3 | 13.6 | [3] |
| Caspase-7 | 162.1 | [3] |
| VEIDase activity | 490 | [3] |
Note: The potent inhibition of caspase-3 highlights the need for careful interpretation of data from experiments using this compound in systems where multiple caspases are active. Currently, a comprehensive public data set on the selectivity of this compound against a broader panel of caspases (e.g., -1, -2, -4, -5, -8, -9, -10) is not available. Furthermore, there is no publicly available information regarding the off-target effects of this compound on non-caspase proteases.
Signaling Pathways
Role in Apoptosis
Caspase-6 is an executioner caspase activated by initiator caspases (e.g., caspase-9) during the apoptotic cascade. Once activated, caspase-6 cleaves a variety of cellular substrates, leading to the dismantling of the cell. This compound can be used to probe the specific contributions of caspase-6 to this process.
Involvement in Huntington's Disease
In Huntington's disease, caspase-6 plays a crucial, non-apoptotic role by cleaving the mutant huntingtin (mHTT) protein. This cleavage generates toxic N-terminal fragments that contribute to neuronal dysfunction and cell death. This compound can be utilized to investigate the therapeutic potential of inhibiting this pathological cleavage.[2][4]
Experimental Protocols
In Vitro Caspase-6 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound against purified caspase-6 using a fluorogenic substrate.
Materials:
-
Recombinant human caspase-6
-
This compound
-
Caspase-6 substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the microplate. Include wells with buffer only as a negative control.
-
Prepare a working solution of recombinant caspase-6 in cold Assay Buffer.
-
Add 80 µL of the caspase-6 solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a working solution of the caspase-6 substrate in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using the plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Whole-Cell Caspase-6 Activity Assay
This assay measures the activity of endogenous caspase-6 in a cellular context by detecting the cleavage of a specific substrate, Lamin A/C.
Materials:
-
Cell line of interest (e.g., SK-N-AS neuroblastoma cells)
-
This compound
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Primary antibody against cleaved Lamin A/C
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Lysis buffer
-
Western blot equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by treating cells with staurosporine.
-
After the desired incubation time, lyse the cells.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blot analysis using the primary antibody against cleaved Lamin A/C.
-
Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensity to determine the level of Lamin A/C cleavage and the inhibitory effect of this compound.
Pharmacokinetics and Cell Permeability
A significant limitation of this compound for in-cell and in vivo studies is its poor cell permeability. One study noted that this compound is "predominantly excluded from accessing the intracellular environment (0.16% cellular accumulation) and lacks any activity with an IC50 value of >100 μM in the cellular assay".[4] This is a common challenge for peptide-based inhibitors.
Conclusion
This compound is a potent and valuable tool for the in vitro investigation of caspase-6. Its mechanism as a reversible, competitive inhibitor is well-understood, and established protocols exist for its use in biochemical assays. However, its utility is hampered by a lack of comprehensive selectivity data against a broad range of caspases and other proteases, as well as poor cell permeability that limits its effectiveness in cellular and in vivo models. Future research efforts may focus on the development of this compound analogs with improved selectivity and pharmacokinetic properties to enable the full therapeutic and research potential of caspase-6 inhibition to be realized.
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of caspase-6 modulation on Huntington disease phenotypes in the YAC128 mouse model - UBC Library Open Collections [open.library.ubc.ca]
Ac-VEID-CHO: An In-depth Technical Guide for Researchers
Abstract
Ac-VEID-CHO, also known as N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal, is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspases, with a particular affinity for caspase-6. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and applications in research, particularly in the study of apoptosis and neurodegenerative diseases. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its use in a laboratory setting.
Introduction
This compound is a valuable tool for researchers studying the intricate mechanisms of programmed cell death, or apoptosis. It belongs to a class of peptide aldehyde inhibitors that target the active site of caspases, a family of cysteine proteases that play a central role in the execution of the apoptotic cascade. With high potency towards caspase-6, and significant cross-reactivity with caspase-3, this compound allows for the targeted inhibition of these key executioner caspases.[1][2] Its utility extends to the investigation of cellular pathways implicated in neurodegenerative disorders such as Alzheimer's and Huntington's disease, where aberrant caspase activation is a known contributor to neuronal cell death.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Synonyms | Ac-Val-Glu-Ile-Asp-CHO, N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal | [2] |
| Molecular Formula | C22H36N4O9 | [3] |
| Molecular Weight | 500.54 g/mol | [3] |
| Formulation | Typically supplied as a solid or in a trifluoroacetate (TFA) salt form. | [2] |
| Solubility | Soluble in water (1 mg/ml) and DMSO. | [3] |
| Storage | Store at -20°C for long-term stability. | [3] |
| Purity | ≥95% | [2] |
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of caspases.[4] The aldehyde group (-CHO) on the aspartic acid residue of the peptide sequence is key to its inhibitory activity. This aldehyde group forms a covalent, yet reversible, thiohemiacetal adduct with the catalytic cysteine residue in the active site of the caspase enzyme. This interaction blocks the substrate-binding pocket, preventing the caspase from cleaving its natural substrates. The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the natural cleavage site recognized by caspase-6, conferring a degree of specificity to the inhibitor.
Mechanism of reversible inhibition by this compound.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Enzyme | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 | [1][2] |
| Caspase-3 | 13.6 | [1][2] |
| Caspase-7 | 162.1 | [1][2] |
| VEIDase Activity (in staurosporine-treated SK-N-AS neuroblastoma cells) | 490 | [2] |
Signaling Pathways
Caspase-6 is an executioner caspase that can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It also participates in feedback amplification loops to enhance the apoptotic signal.
Caspase-6 in apoptotic signaling pathways.
Experimental Protocols
In Vitro Caspase-6 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory effect of this compound on recombinant human caspase-6.
Materials:
-
Recombinant human caspase-6
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in caspase assay buffer to achieve a range of desired final concentrations.
-
In the 96-well plate, add the following to each well:
-
Caspase assay buffer
-
Diluted this compound or vehicle control (DMSO)
-
Diluted recombinant human caspase-6
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic caspase-6 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Whole-Cell Caspase-6 Activity Assay
This protocol is adapted from Mintzer et al., 2012 and allows for the measurement of caspase-6 activity within intact cells.
Materials:
-
Cell line of interest (e.g., SK-N-AS neuroblastoma cells)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against cleaved Lamin A/C
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce apoptosis by treating the cells with an appropriate stimulus (e.g., staurosporine) for the desired time.
-
Lyse the cells and collect the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for cleaved Lamin A/C (a known substrate of caspase-6).
-
Incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Quantify the band intensity of cleaved Lamin A/C and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of this compound on apoptosis in a cell-based assay.
Experimental workflow for studying this compound effects.
Conclusion
This compound is a potent and specific tool for the investigation of caspase-6-mediated cellular processes. Its well-characterized inhibitory profile and commercial availability make it an indispensable reagent for researchers in the fields of apoptosis, cancer biology, and neurodegenerative diseases. The detailed information and protocols provided in this guide are intended to support the effective application of this compound in a variety of research contexts. As with any specific inhibitor, careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.
References
Ac-VEID-CHO: A Technical Guide to its Selectivity for Caspase-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the caspase-6 inhibitor, Ac-VEID-CHO. It details its selectivity profile, the underlying mechanism of action, and the experimental protocols required to assess its inhibitory properties. This document is intended to serve as a comprehensive resource for researchers in the fields of neurodegenerative disease, apoptosis, and drug discovery.
Introduction
Caspase-6 is a member of the caspase family of cysteine proteases that play a central role in the execution of apoptosis and are increasingly implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1] The tetrapeptide aldehyde inhibitor, Ac-Val-Glu-Ile-Asp-CHO (this compound), is a potent tool for studying the function of caspase-6. Its peptide sequence is based on the preferred cleavage site of caspase-6, conferring a degree of selectivity for this particular caspase. Understanding the precise selectivity profile of this compound is critical for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
Data Presentation: Inhibitor Selectivity Profile
The inhibitory activity of this compound against various caspases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 data for this compound against a panel of human caspases.
| Caspase Target | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [2][3] |
| Caspase-3 | 13.6 | [2][3] |
| Caspase-7 | 162.1 | [2][3] |
Mechanism of Action
This compound is a peptide-derived reversible aldehyde inhibitor. The aldehyde group forms a covalent hemiacetal adduct with the active site cysteine residue of the caspase, thereby blocking its catalytic activity. The peptide sequence (VEID) mimics the natural substrate recognition motif of caspase-6, guiding the inhibitor to the active site of the enzyme.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caspase-6 Activation and Inhibition Pathway
References
The Role of Ac-VEID-CHO in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tetrapeptide inhibitor Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) and its pivotal role as a tool in the study of apoptosis. We will delve into its mechanism of action, its primary target, the executioner caspase-6, and the intricate signaling pathways involved. This document will also present quantitative inhibitory data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for research and drug development applications.
Introduction: this compound as a Caspase-6 Inhibitor
This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target and inhibit the activity of caspases, a family of cysteine-aspartic acid proteases that are central to the execution of programmed cell death, or apoptosis.[1] While it exhibits inhibitory activity against other caspases, it is most frequently utilized as a potent inhibitor of caspase-6.[2][3][4][5] Caspase-6 is categorized as an executioner caspase, playing a crucial role in the downstream events of the apoptotic cascade by cleaving specific cellular substrates, ultimately leading to the dismantling of the cell.[1][6] Understanding the interaction between this compound and caspase-6 is fundamental to elucidating the specific functions of this caspase in both physiological and pathological cell death processes, including neurodegenerative diseases like Huntington's and Alzheimer's.[1][2][3]
Mechanism of Inhibition
This compound functions as a competitive, reversible inhibitor. The peptide sequence (VEID) mimics the preferred cleavage site of caspase-6.[7] The inhibitor binds to the active site of the enzyme, where the aldehyde group (-CHO) forms a covalent thiohemiacetal linkage with the catalytic cysteine residue (Cys163) in the caspase's active site.[8] This interaction physically obstructs the active site, preventing the binding and subsequent cleavage of natural substrates.
The specificity of the inhibitor is largely determined by the P4-P1 residues of the peptide. For caspase-6, the preferred recognition sequence involves Valine (V) at P4, Glutamic acid (E) at P3, Isoleucine (I) at P2, and the obligate Aspartic acid (D) at P1.[7] The side chains of these residues make critical contacts with the corresponding specificity pockets (S1-S4) of the caspase enzyme, ensuring a high-affinity interaction. For instance, the P1 aspartate forms strong salt bridges with arginine residues (Arg64 and Arg220) within the S1 pocket of caspase-6.[8]
Caspase-6: A Unique Executioner in Apoptosis
Caspases are activated in a hierarchical cascade. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, cleave and activate downstream executioner caspases (like caspase-3, -7, and -6).[7]
While often grouped with caspase-3 and -7, caspase-6 possesses unique substrate specificities and non-redundant roles.[7] Its activation can be triggered by initiator caspases 7, 8, and 10.[1] Once active, caspase-6 targets a distinct set of proteins for cleavage. One of its most well-known substrates is Lamin A/C, a nuclear envelope protein.[4][7] Cleavage of Lamin A contributes to the nuclear condensation and fragmentation characteristic of apoptosis. Other identified substrates include Huntingtin (implicated in Huntington's disease) and amyloid precursor protein.[7]
Interestingly, caspase-6 can also act upstream to activate other caspases, such as caspase-8, creating a feedback loop that amplifies the apoptotic signal.[7][9] Furthermore, p53, a critical tumor suppressor, can transcriptionally upregulate caspase-6, thereby lowering the threshold for apoptosis in response to cellular stress or DNA damage.[6] This highlights the integral role of caspase-6 in cellular fate decisions. Beyond apoptosis, caspase-6 is also implicated in other programmed cell death pathways like pyroptosis and necroptosis, and plays a role in innate immunity.[10]
Quantitative Inhibitory Data
The potency and selectivity of this compound have been quantified through determination of its half-maximal inhibitory concentration (IC50) against various caspases. This data is crucial for designing experiments and interpreting results.
| Caspase Target | IC50 Value (nM) |
| Caspase-6 | 16.2 nM |
| Caspase-3 | 13.6 nM |
| Caspase-7 | 162.1 nM |
Data sourced from MedChemExpress and Cayman Chemical.[2][3][4][5]
As the table shows, this compound is a potent inhibitor of both caspase-6 and caspase-3, while being approximately 10-fold less potent against caspase-7.[4] This cross-reactivity should be considered when analyzing experimental outcomes. The inhibitor has also been shown to inhibit "VEIDase" activity in cell extracts with an IC50 value of 0.49 µM.[2][3][4]
Visualizing the Pathways and Mechanisms
Diagrams are essential for conceptualizing the complex interactions in apoptosis. Below are Graphviz (DOT language) scripts for key pathways and mechanisms involving this compound.
Caption: General overview of apoptotic signaling pathways leading to the activation of caspase-6.
Caption: Mechanism of caspase-6 inhibition by this compound.
Experimental Protocols
This compound is instrumental in functional studies to probe the role of caspase-6. Below are representative protocols for its use.
Protocol 1: In Vitro Caspase-6 Activity Assay
This assay measures the activity of caspase-6 in cell lysates using a fluorogenic substrate.
Materials:
-
Cells (control and treated to induce apoptosis)
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-6 fluorogenic substrate (e.g., Ac-VEID-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)
-
96-well microplate (black, for fluorescence)
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice (e.g., with staurosporine). Harvest both apoptotic and non-apoptotic control cells.
-
Wash cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-2 x 10^6 cells).[11]
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
For each sample, prepare triplicate wells.
-
Sample Well: Add 50 µg of cell lysate protein and adjust the volume to 50 µl with Assay Buffer.
-
Inhibitor Control Well: Add 50 µg of cell lysate, pre-incubate with a final concentration of 10-50 µM this compound for 15-30 minutes at 37°C, then adjust the volume to 50 µl with Assay Buffer.
-
Blank Well: Add 50 µl of Assay Buffer only.
-
-
Reaction Initiation and Measurement:
-
Prepare a 2x substrate solution by diluting the Ac-VEID-AFC stock in Assay Buffer to a final concentration of 50-100 µM.
-
Add 50 µl of the 2x substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometric plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and control readings.
-
Plot fluorescence units versus time. The slope of the linear portion of the curve is proportional to caspase activity.
-
Compare the activity in apoptotic lysates versus control lysates and inhibitor-treated lysates.
-
Protocol 2: Western Blot for Lamin A/C Cleavage
This method detects the cleavage of a key caspase-6 substrate, providing in vivo evidence of its activity.
Materials:
-
Cell lysates (prepared as in Protocol 1, but with protease inhibitor cocktail)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Lamin A/C (that detects both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare lysates from control cells, apoptosis-induced cells, and apoptosis-induced cells pre-treated with this compound.
-
Mix lysate with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-Lamin A/C antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the bands: Full-length Lamin A (~70 kDa) should be present in all lanes. A cleaved fragment (~28 kDa) should appear in the apoptosis-induced sample but be significantly reduced or absent in the control and this compound-treated samples.
-
Caption: Experimental workflow for an in vitro caspase-6 activity assay.
Conclusion
This compound is an invaluable chemical tool for dissecting the complex role of caspase-6 in apoptosis and other cellular processes. Its ability to potently inhibit caspase-6 allows researchers to delineate the specific substrates and downstream consequences of this enzyme's activation. While its cross-reactivity with caspase-3 necessitates careful experimental design and data interpretation, its use in conjunction with specific substrates and genetic knockdown approaches provides a robust methodology for functional analysis. For professionals in drug development, particularly in the context of neurodegenerative diseases where caspase-6 is a significant target, this compound serves as a critical reference compound for the development of more specific and therapeutically viable caspase inhibitors.
References
- 1. Caspase 6 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Mechanism of Caspase-6 Phosphorylation Revealed by Crystal Structures, Molecular Dynamics Simulations, and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Caspase-6 Is a Key Regulator of Innate Immunity, Inflammasome Activation, and Host Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
A Technical Guide to Ac-VEID-CHO: A Key Caspase-6 Inhibitor for Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the tetrapeptide aldehyde inhibitor, Ac-VEID-CHO, a critical tool for investigating the role of caspase-6 in neurodegenerative diseases. Caspase-6, a member of the cysteine-aspartic acid protease family, has emerged as a significant player in the pathogenic pathways of Huntington's disease (HD) and Alzheimer's disease (AD).[1][2] Its activation is considered an early event in the neurodegenerative process, making it a compelling therapeutic target.[1][3] this compound serves as a potent and specific inhibitor, enabling researchers to dissect the molecular mechanisms governed by caspase-6.
Mechanism of Action and Specificity
This compound (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) is a synthetic, reversible inhibitor designed to mimic the preferred cleavage sequence of caspase-6 (VEID). The C-terminal aldehyde group (CHO) forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the caspase, effectively blocking its proteolytic activity.[4]
While highly potent against caspase-6, it's important to note that this compound also exhibits significant inhibitory activity against other executioner caspases, particularly caspase-3.[5][6][7] This cross-reactivity should be considered when designing experiments and interpreting results. The inhibitor's utility is most pronounced in cell-free systems or in assays where caspase-6 is the predominant active caspase. Due to its peptide nature, this compound has limited cell permeability, making it more effective in cell lysates than in whole-cell assays unless specific delivery methods are employed.[4][6]
Quantitative Data: Inhibitor Potency
The inhibitory constant (IC50) values demonstrate the high potency of this compound against key executioner caspases.
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 nM | [5][6][7] |
| Caspase-3 | 13.6 nM | [5][6][7] |
| Caspase-7 | 162.1 nM | [5][6][7] |
Role of Caspase-6 in Neurodegenerative Signaling
Caspase-6 activation is a critical event in the signaling cascades that lead to neuronal dysfunction and death.[2] Unlike its role as a downstream executioner in classical apoptosis, in neurodegeneration, caspase-6 can act more proximally.[3] Overstimulation of NMDA receptors, a key event in excitotoxicity, leads to the early activation of caspase-6.[3] Once active, it cleaves a specific set of neuronal proteins, generating toxic fragments that promote protein aggregation and disrupt cellular function.[8]
Key Neuronal Substrates:
-
Huntingtin (Htt): Cleavage of mutant Htt is a prerequisite for the development of HD pathology.[1]
-
Amyloid Precursor Protein (APP): Caspase cleavage of APP can contribute to the generation of amyloid-β peptides, a hallmark of AD.[9][10][11]
-
Tau: Cleavage of Tau by caspases can promote the formation of neurofibrillary tangles.[9][12]
-
Presenilin I and II: These proteins are components of the γ-secretase complex involved in APP processing.[9][10]
Experimental Protocols & Methodologies
This compound is primarily used as a specificity control in caspase activity assays to confirm that the observed proteolysis is due to caspase-6 or related caspases.
Protocol: In Vitro Caspase-6 Activity Assay (Fluorometric)
This protocol outlines a method for measuring caspase-6 activity in cell lysates using a fluorogenic substrate.
1. Materials and Reagents:
-
Cell Lysates: Prepared from control and experimentally treated neuronal cells.
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Keep on ice.
-
Reaction Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT.
-
Caspase-6 Substrate: Ac-VEID-AMC (7-amino-4-methylcoumarin). Prepare a 10 mM stock in DMSO.
-
Inhibitor: this compound. Prepare a 10 mM stock in DMSO.
-
96-well Microplate: Black, flat-bottom for fluorescence readings.
-
Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm.
2. Cell Lysate Preparation: a. Induce neurodegeneration or apoptosis in cell culture using the desired method (e.g., treatment with staurosporine, glutamate, or expression of mutant proteins).[13][14] b. Harvest cells (for adherent cells, scrape; for suspension, centrifuge at 500 x g for 5 minutes).[15] c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the pellet in ice-cold Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells). e. Incubate on ice for 20 minutes. f. Centrifuge at 16,000 x g for 15 minutes at 4°C.[13] g. Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. h. Determine the protein concentration of the lysate using a BCA or Bradford assay.
3. Assay Procedure: a. Dilute cell lysates to a final concentration of 1-2 mg/mL with Lysis Buffer. b. In a 96-well plate, add the following to triplicate wells:
- Sample Wells: 50 µL of cell lysate.
- Inhibitor Control Wells: 50 µL of cell lysate.
- Blank Wells: 50 µL of Lysis Buffer. c. To the "Inhibitor Control" wells, add this compound to a final concentration of 10 µM. Incubate at 37°C for 15 minutes.[15] d. Prepare the substrate reaction mix by diluting the Ac-VEID-AMC stock to a final concentration of 50 µM in Reaction Buffer.[16] e. Add 50 µL of the substrate reaction mix to all wells. The total volume is now 100 µL. f. Incubate the plate at 37°C for 1-2 hours, protected from light.[17] g. Read the fluorescence on a microplate reader (Ex: 380 nm, Em: 460 nm).
4. Data Analysis: a. Subtract the blank reading from all sample and control readings. b. Caspase-6 activity is proportional to the fluorescence signal. The signal in the "Inhibitor Control" wells represents non-caspase-6 proteolytic activity and can be subtracted from the sample wells to determine specific caspase-6 activity. c. Results can be expressed as relative fluorescence units (RFU) or calibrated to a standard curve of free AMC.[16]
References
- 1. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Caspases as Therapeutic Targets in Alzheimer’s Disease: Is It Time to “Cut” to the Chase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting caspase-2 interactions with tau in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Ac-VEID-CHO Substrate Specificity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of the tetrapeptide inhibitor Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO). Designed for professionals in research and drug development, this document details the inhibitor's mechanism of action, its quantitative inhibitory profile against various caspases, and detailed experimental protocols for assessing its activity.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide aldehyde that functions as a reversible inhibitor of caspases, a family of cysteine-aspartic proteases crucial for the execution of apoptosis (programmed cell death). The peptide sequence VEID is based on the cleavage site of lamin A/C, a known substrate of caspase-6. Consequently, this compound is widely utilized as a potent inhibitor of caspase-6 and as a tool to investigate its role in various cellular processes, particularly in the context of neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Mechanism of Action
This compound acts as a competitive, reversible inhibitor of caspases. The aldehyde group (-CHO) at the C-terminus of the peptide forms a covalent thiohemiacetal linkage with the active site cysteine residue of the caspase. This interaction blocks the substrate-binding site and prevents the proteolytic activity of the enzyme. The reversibility of this inhibition allows for the study of transient caspase inhibition without permanently disabling the enzyme.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been determined against several key executioner caspases. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Inhibitor | Target Caspase | IC50 (nM) |
| This compound | Caspase-6 | 16.2[1][2][3] |
| This compound | Caspase-3 | 13.6[1][2][3] |
| This compound | Caspase-7 | 162.1[1][2][3] |
Note: Lower IC50 values indicate greater potency.
Substrate Specificity and Selectivity
This compound exhibits a high affinity for caspase-6, consistent with the VEID recognition sequence. However, it is not entirely specific and demonstrates significant cross-reactivity with caspase-3.[1][2][3] Its inhibitory activity against caspase-7 is considerably lower. The selectivity of this compound against other protease families, such as serine proteases or other cysteine proteases like calpains and cathepsins, is not extensively documented in the readily available literature, suggesting its primary utility is within the study of caspases. The shared structural features among the active sites of executioner caspases can lead to a degree of cross-reactivity for peptide-based inhibitors.
Experimental Protocols
Whole-Cell Caspase-6 Activity Assay (Adapted from Mintzer et al., 2012)
This protocol describes a whole-cell ELISA-based assay to measure the activity of endogenous caspase-6 by detecting the cleavage of its substrate, lamin A/C.
Materials:
-
384-well plates
-
SK-N-AS neuroblastoma cells
-
Staurosporine
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody specific for cleaved lamin A/C
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Seeding: Seed SK-N-AS cells in a 384-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Induction of Apoptosis: Induce apoptosis by adding a final concentration of staurosporine to all wells except the negative controls. Incubate for a period sufficient to induce caspase activation (e.g., 4-6 hours).
-
Cell Lysis: Aspirate the culture medium and lyse the cells by adding cold lysis buffer to each well. Incubate on ice for 30 minutes.
-
ELISA: a. Coat a separate 384-well ELISA plate with a capture antibody against lamin A/C. b. Transfer the cell lysates to the coated plate and incubate to allow the capture of lamin A/C. c. Wash the plate to remove unbound material. d. Add the primary antibody specific for the caspase-6 cleaved lamin A/C fragment and incubate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. After a final wash, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader. The signal intensity is proportional to the amount of cleaved lamin A/C, and thus to the caspase-6 activity.
-
Data Analysis: Calculate the percent inhibition of caspase-6 activity for each concentration of this compound relative to the vehicle-treated, staurosporine-induced control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Fluorometric Caspase Activity Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against purified caspases using a fluorogenic substrate.
Materials:
-
96-well black microplate
-
Recombinant active human caspases (e.g., caspase-3, -6, -7)
-
This compound
-
Fluorogenic caspase substrate (e.g., Ac-VEID-AFC for caspase-6)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorometric plate reader with appropriate excitation/emission filters
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a working solution of the fluorogenic substrate in assay buffer. Prepare a working solution of the recombinant caspase in assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant caspase
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. b. Calculate the percent inhibition for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Caspase activation pathways and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Determining IC50 of a Caspase Inhibitor.
References
Ac-VEID-CHO Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a potent inhibitor of caspase-6. Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[1][2] Caspase-6, in particular, has garnered significant attention in the field of neurodegenerative diseases, including Huntington's and Alzheimer's disease, where its aberrant activation is implicated in neuronal dysfunction and death.[2][3] This technical guide provides a comprehensive overview of target validation studies for this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and its role in relevant signaling pathways.
This compound: Mechanism of Action and Target Profile
This compound is a tetrapeptide (Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-aldehyde) designed to mimic the preferred cleavage sequence of caspase-6 (VEID). The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its proteolytic activity.
While primarily targeting caspase-6, this compound also exhibits inhibitory activity against other caspases, most notably caspase-3. Its selectivity profile is crucial for interpreting experimental results and understanding its potential therapeutic applications and off-target effects.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various caspases, providing a quantitative measure of its potency and selectivity.
| Caspase Target | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [4][5] |
| Caspase-3 | 13.6 | [4][5] |
| Caspase-7 | 162.1 | [4][5] |
Note: The similar low nM potency against both caspase-6 and caspase-3 highlights the importance of using specific assays and cellular models to delineate the effects of this compound on each target.
Signaling Pathways Involving Caspase-6
Caspase-6 is considered an executioner caspase, but it also possesses initiator caspase-like properties. Its activation can occur through multiple upstream signals, and it acts on a variety of downstream substrates to orchestrate cellular changes.
Upstream Activation of Caspase-6
Caspase-6 can be activated by initiator caspases such as caspase-8, caspase-7, and caspase-10.[6][7] It can also undergo auto-processing and activation.[7] In the context of neurodegenerative diseases, stimuli such as excitotoxicity, oxidative stress, and the presence of misfolded proteins like mutant huntingtin (mHTT) and amyloid-beta (Aβ) can lead to the activation of these upstream caspases and, consequently, caspase-6. The tumor suppressor protein p53 has also been identified as an upstream regulator of caspase-6 activity.[8]
Upstream activators of Caspase-6.
Downstream Substrates of Caspase-6
Once activated, caspase-6 cleaves a specific set of cellular proteins, leading to various downstream effects. In neurodegenerative diseases, key substrates include mutant huntingtin (mHTT) and amyloid precursor protein (APP).[3] Cleavage of these proteins can generate toxic fragments that contribute to disease progression. Another critical substrate is Lamin A/C, a nuclear lamina protein.[1][9] Its cleavage is a hallmark of caspase-6 activation and leads to nuclear morphology changes and dysfunction.
Downstream substrates of Caspase-6.
Experimental Protocols for this compound Target Validation
Validating the inhibitory effect of this compound on caspase-6 requires a combination of in vitro enzymatic assays and cell-based models.
In Vitro Caspase-6 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified caspase-6 and its inhibition by this compound.
Principle: The assay utilizes a fluorogenic substrate, such as Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin), which is non-fluorescent until cleaved by caspase-6. The resulting free AFC molecule emits a quantifiable fluorescent signal.[10][11]
Materials:
-
Recombinant active caspase-6
-
Ac-VEID-AFC substrate
-
This compound inhibitor
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)[6][11]
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the 96-well plate, add the diluted this compound or vehicle control.
-
Add a fixed concentration of recombinant active caspase-6 to each well.
-
Incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Ac-VEID-AFC substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
Cell-Based Caspase-6 Inhibition and Target Engagement Assay
This experiment assesses the ability of this compound to penetrate cells and inhibit endogenous caspase-6 activity, using the cleavage of Lamin A/C as a downstream readout.
Principle: Cells are treated with an apoptosis-inducing agent to activate caspases. The ability of this compound to prevent the cleavage of Lamin A/C, a known caspase-6 substrate, is then evaluated by Western blotting.
Materials:
-
Cell line susceptible to apoptosis (e.g., HeLa, Jurkat, or a neuronal cell line)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against cleaved Lamin A/C (recognizing the fragment after cleavage at Asp230)[12]
-
Primary antibody against total Lamin A/C or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by adding the chosen stimulus and incubate for the appropriate time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against cleaved Lamin A/C overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total Lamin A/C or a loading control to ensure equal protein loading.
-
Expected Results: In cells treated with the apoptosis inducer alone, a distinct band corresponding to cleaved Lamin A/C should be visible. Pre-treatment with this compound is expected to reduce the intensity of this band in a dose-dependent manner, indicating the inhibition of caspase-6 activity.
Experimental Workflow for this compound Target Validation
The following diagram illustrates a typical workflow for validating this compound as a caspase-6 inhibitor.
This compound Target Validation Workflow.
Conclusion
This compound is a valuable tool for studying the role of caspase-6 in health and disease. Its potent inhibitory activity makes it a cornerstone for target validation studies in the context of neurodegeneration and other caspase-6-mediated pathologies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound in both in vitro and cellular systems. A thorough understanding of its target profile and the associated signaling pathways is essential for the accurate interpretation of experimental data and for advancing the development of selective caspase-6 inhibitors as potential therapeutics.
References
- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. CASP6 caspase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. cephamls.com [cephamls.com]
- 11. abcam.com [abcam.com]
- 12. Lamin A/C Antibody | Cell Signaling Technology [cellsignal.com]
Ac-VEID-CHO: A Technical Guide to its Discovery, Synthesis, and Application as a Caspase-6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide aldehyde, Ac-VEID-CHO, a potent inhibitor of caspase-6. The document details its discovery, elucidates a detailed methodology for its chemical synthesis, and explores its mechanism of action within relevant signaling pathways. Quantitative data on its inhibitory activity are presented for comparative analysis. Furthermore, this guide illustrates key experimental workflows and biological pathways using detailed diagrams to support researchers and professionals in the fields of neurodegenerative disease and apoptosis research.
Introduction to this compound
This compound, with the formal name Ac-Val-Glu-Ile-Asp-CHO, is a synthetic peptide derivative that functions as a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[1][2] The discovery of tetrapeptide sequences as specific caspase substrates was a pivotal step in understanding their function. The sequence Val-Glu-Ile-Asp (VEID) was identified as a preferred cleavage site for caspase-6, leading to the development of this compound as a specific inhibitor.[3] This inhibitor is widely utilized in research to probe the function of caspase-6 in various cellular processes, most notably in the context of neurodegenerative disorders such as Alzheimer's and Huntington's diseases.[1][4]
Quantitative Inhibitory Activity
This compound exhibits potent inhibition of several caspases, with a particular efficacy against caspase-6. Its inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for this compound against key caspase enzymes.
| Caspase Target | IC50 (nM) |
| Caspase-3 | 13.6 |
| Caspase-6 | 16.2 |
| Caspase-7 | 162.1 |
| Data sourced from multiple suppliers and research articles.[1][4] |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a widely used method for generating peptides in a stepwise manner on a solid support. The following protocol outlines a general approach for the synthesis of a C-terminal peptide aldehyde like this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Fmoc-Asp(OtBu)-Wang resin (or similar suitable resin for C-terminal aldehydes)
-
Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Ether
-
Acetic anhydride
-
Reducing agent for aldehyde formation (e.g., Diisobutylaluminium hydride - DIBAL-H) or an appropriate resin that yields a C-terminal aldehyde upon cleavage.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the aspartic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Isoleucine):
-
Dissolve Fmoc-Ile-OH (3 eq.), a coupling reagent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Glu(OtBu)-OH and Fmoc-Val-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the valine residue by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Modification of C-terminus to Aldehyde: This is a critical step and can be achieved through several methods. One common approach involves the use of a Weinreb amide resin or a similar specialized resin that allows for the reduction to an aldehyde upon cleavage. Alternatively, if a standard resin is used, a post-cleavage solution-phase reduction of a protected C-terminal carboxyl group is necessary. For the purpose of this protocol, we will assume the use of a method that yields the aldehyde upon final cleavage.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Biological Context and Signaling Pathways
This compound primarily targets caspase-6, an executioner caspase involved in the apoptotic cascade. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caspase Activation Pathways
The diagram below illustrates the general pathways of caspase activation leading to apoptosis.
Caption: General overview of intrinsic and extrinsic apoptosis pathways.
Role in Neurodegenerative Diseases
In neurodegenerative diseases like Alzheimer's and Huntington's, aberrant caspase activation is implicated in neuronal cell death. Caspase-6, in particular, has been shown to cleave key neuronal proteins such as huntingtin (in Huntington's disease) and amyloid precursor protein (APP) and tau (in Alzheimer's disease), contributing to the pathology of these conditions.[5] The use of this compound in experimental models of these diseases helps to elucidate the specific role of caspase-6 in the neurodegenerative process.
Caption: Role of Caspase-6 in neurodegenerative disease pathology.
Experimental Assays
The inhibitory activity of this compound is typically assessed using in vitro caspase activity assays. These assays utilize a fluorogenic or chromogenic substrate that is cleaved by the active caspase, releasing a detectable signal.
Caspase Activity Assay Workflow
Caption: Workflow for an in vitro caspase-6 inhibition assay.
Protocol: In Vitro Caspase-6 Inhibition Assay
Materials:
-
Recombinant active human caspase-6
-
This compound
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of this compound in the caspase assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a control well with buffer only (no inhibitor).
-
Add recombinant active caspase-6 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Conclusion
This compound is an invaluable tool for researchers studying the role of caspase-6 in apoptosis and neurodegenerative diseases. Its specificity and potency allow for the targeted inhibition of caspase-6, enabling the elucidation of its function in complex biological systems. The methodologies for its synthesis and the assays for its characterization are well-established, providing a solid foundation for its application in drug discovery and development. This guide serves as a comprehensive resource for professionals seeking to utilize this compound in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ac-VEID-CHO: Application Notes and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a potent, peptide-based reversible inhibitor of caspases, with particular efficacy against caspase-6.[1][2][3] Caspases are a family of cysteine proteases that play a critical role in the execution of apoptosis (programmed cell death) and inflammation.[4] Specifically, caspase-6 is an executioner caspase implicated in the cleavage of key cellular proteins, including nuclear lamins, and has been identified as a significant factor in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease.[1][2][5] In these conditions, caspase-6 is involved in the proteolytic cleavage of huntingtin (Htt) and amyloid precursor protein (APP), respectively, leading to toxic protein fragments and neuronal dysfunction.[4][6]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings. It is intended to guide researchers in the effective application of this inhibitor for studying caspase-6 function and exploring its therapeutic potential.
Data Presentation
Inhibitor Profile of this compound
| Target | IC50 (nM) | Notes |
| Caspase-6 | 16.2[1][2][3] | Primary target. |
| Caspase-3 | 13.6[1][2][3] | Shows significant inhibition. |
| Caspase-7 | 162.1[1][2][3] | Moderate inhibition. |
| VEIDase activity | 490[2][3] | Inhibition observed in cell lysate assays. |
Note: The selectivity of peptide-based inhibitors can be context-dependent. It has been observed that other caspase inhibitors, such as Ac-DEVD-CHO (typically for caspase-3) and Ac-IETD-CHO (typically for caspase-8), can also inhibit caspase-6 with similar potency in some experimental setups.
Solubility and Stability
| Property | Specification | Storage Conditions |
| Solubility | Soluble in water at 1 mg/mL. Can also be dissolved in DMSO. | Store the solid compound at -20°C for long-term stability (stable for at least 4 years). |
| Stock Solution | Prepare stock solutions in high-grade DMSO. | Store aliquots at -20°C. Before use, bring the vial to room temperature to prevent moisture contamination. |
Important Consideration: this compound exhibits poor cell permeability.[3] This is a critical factor to consider when designing cell-based assays, and higher concentrations or permeabilization techniques may be required for effective intracellular inhibition.
Signaling Pathway and Experimental Workflow
Caspase-6 Signaling Pathway in Apoptosis
Caption: Caspase-6 activation and its role in apoptosis.
General Experimental Workflow for this compound
Caption: General workflow for using this compound.
Experimental Protocols
Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorogenic)
This protocol describes the measurement of caspase-6 activity using a fluorogenic substrate, Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethylcoumarin).
Materials:
-
Recombinant human Caspase-6
-
This compound (inhibitor)
-
Ac-VEID-AFC (substrate)
-
Caspase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Ac-VEID-AFC in DMSO.
-
Dilute recombinant caspase-6 to a working concentration (e.g., 1 unit/µL) in cold Caspase Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank: 20 µL Caspase Assay Buffer.
-
Positive Control (No Inhibitor): 10 µL of diluted caspase-6 and 10 µL of Caspase Assay Buffer (or DMSO vehicle control).
-
Inhibitor Wells: 10 µL of diluted caspase-6 and 10 µL of this compound at various concentrations (prepare serial dilutions).
-
-
Mix gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the Ac-VEID-AFC stock to a final desired concentration (e.g., 50 µM) in Caspase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. Record readings every 5 minutes for at least 60 minutes.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each concentration of this compound compared to the positive control.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.
-
Protocol 2: Neuroprotection Assay in a Cellular Model of Huntington's Disease
This protocol assesses the ability of this compound to protect neuronal cells from mutant huntingtin (mHtt)-induced toxicity.
Materials:
-
Striatal neuronal cell line (e.g., HdhQ111/Q111) or primary striatal neurons.
-
Appropriate cell culture medium and supplements.
-
This compound.
-
Reagent for inducing mHtt expression (if using an inducible cell line, e.g., doxycycline).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent.
-
96-well cell culture plate.
Procedure:
-
Cell Seeding:
-
Seed striatal cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment (e.g., 5,000 cells/well).
-
Allow cells to adhere and grow for 48 hours.
-
-
Treatment:
-
If using an inducible cell line, induce the expression of mHtt according to the manufacturer's protocol. For some models, serum withdrawal can be used to induce toxicity.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control cells.
-
Express cell viability as a percentage relative to the control.
-
Plot cell viability versus the concentration of this compound to determine the neuroprotective effect.
-
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurodegeneration
This protocol provides a general guideline for intracerebroventricular (ICV) injection of this compound in a mouse model. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Transgenic mouse model of neurodegeneration (e.g., R6/2 for Huntington's disease).
-
This compound.
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF).
-
Stereotaxic apparatus.
-
Hamilton syringe with a 33-gauge needle.
-
Anesthetics.
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute to the final desired concentration with sterile saline or aCSF. The final DMSO concentration should be below 1% to minimize toxicity.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target injection site (e.g., for the lateral ventricle, coordinates can be approximately -0.2 mm posterior, ±1.0 mm lateral from bregma, and -2.5 mm ventral from the skull surface).
-
Slowly lower the Hamilton syringe needle to the target depth.
-
-
Injection:
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to a total volume of 1-5 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
-
Post-Operative Care and Analysis:
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
At the desired time points post-injection, perform behavioral testing (e.g., motor function tests for HD models) or sacrifice the animals for histological and biochemical analysis of the brain tissue (e.g., immunohistochemistry for protein aggregates, western blotting for cleaved caspase substrates).
-
Conclusion
This compound is a valuable tool for investigating the role of caspase-6 in apoptosis and neurodegenerative diseases. The protocols provided herein offer a framework for its use in in vitro enzymatic assays, cell-based neuroprotection studies, and in vivo animal models. Researchers should carefully consider the experimental context, particularly the inhibitor's cell permeability, when designing and interpreting their studies. Through the application of these detailed methodologies, the scientific community can further elucidate the mechanisms of caspase-6-mediated pathology and accelerate the development of novel therapeutics.
References
- 1. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of caspase-6 is promoted by a mutant huntingtin fragment and blocked by an allosteric inhibitor compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sox11 Reduces Caspase-6 Cleavage and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VEID-CHO in Cleaved Caspase-6 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the caspase-6 inhibitor, Ac-VEID-CHO, in Western blot analysis to specifically detect the cleaved and active form of caspase-6. This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.
Introduction
Caspase-6 is a key executioner caspase involved in the apoptotic signaling cascade. Its activation through proteolytic cleavage is a critical event in the progression of programmed cell death. The detection of cleaved caspase-6 by Western blot is a widely used method to monitor apoptotic activity. This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-6.[1][2] It is frequently used as a negative control in experiments to confirm the specificity of caspase-6-mediated cleavage events. Understanding the correct application of this compound is crucial for obtaining reliable and interpretable results in apoptosis research.
Mechanism of Action
This compound mimics the caspase-6 cleavage site, Val-Glu-Ile-Asp (VEID), allowing it to bind to the active site of the enzyme. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue, thereby inhibiting its proteolytic activity. While it shows high affinity for caspase-6, it is important to note that this compound can also inhibit other caspases, particularly caspase-3 and to a lesser extent, caspase-7.[1][3] Therefore, careful titration and the use of appropriate controls are essential for conclusive interpretations.
Quantitative Data
The inhibitory activity of this compound against various caspases has been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key measure of its potency and selectivity.
| Caspase Target | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [1][3] |
| Caspase-3 | 13.6 | [1][3] |
| Caspase-7 | 162.1 | [1][3] |
Signaling Pathway
Caspase-6 is a downstream effector caspase that is activated by initiator caspases such as caspase-8 and caspase-9. Once activated, caspase-6 cleaves a variety of cellular substrates, including lamins, leading to the characteristic morphological changes of apoptosis.
Caption: Caspase-6 signaling pathway in apoptosis.
Experimental Protocols
This section provides a detailed protocol for the use of this compound as an inhibitor of caspase-6 activation in a Western blot experiment.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-20 mM.
-
Dilute the stock solution in cell culture medium to the desired final concentration. A typical working concentration is between 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
-
Pre-incubate the cells with the this compound-containing medium for 1-2 hours before inducing apoptosis.
-
-
Induction of Apoptosis:
-
Treat the cells with an apoptosis-inducing agent (e.g., staurosporine, etoposide, or TNF-α) at a predetermined optimal concentration and for a specific duration.
-
Include the following control groups:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only (positive control)
-
Cells treated with this compound only (inhibitor control)
-
Cells pre-treated with this compound followed by the apoptosis-inducing agent.
-
-
-
Cell Lysis:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay).
-
Western Blot Protocol
-
Sample Preparation:
-
Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto a 12% or 15% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for cleaved caspase-6 overnight at 4°C with gentle agitation. The recommended dilution should be determined based on the antibody datasheet.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total caspase-6 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow
The following diagram illustrates the logical flow of an experiment utilizing this compound for the analysis of cleaved caspase-6 by Western blot.
Caption: Experimental workflow for cleaved caspase-6 Western blot.
Data Interpretation
-
Positive Control (Apoptosis Inducer Only): A distinct band corresponding to the molecular weight of cleaved caspase-6 (approximately 18-20 kDa) should be visible.
-
Negative Control (Untreated): No or a very faint band for cleaved caspase-6 should be detected.
-
Inhibitor Control (this compound Only): No band for cleaved caspase-6 should be present, confirming that the inhibitor itself does not induce apoptosis.
-
Inhibitor Treatment Group: A significant reduction in the intensity of the cleaved caspase-6 band compared to the positive control indicates that the cleavage is caspase-6 dependent.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to validate the role of caspase-6 in their experimental models and gain deeper insights into the mechanisms of apoptosis.
References
Application Notes and Protocols for In Vivo Administration of Ac-VEID-CHO in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic peptide aldehyde that acts as a potent inhibitor of caspase-6.[1][2][3] Caspases, a family of cysteine proteases, are critical mediators of apoptosis and inflammation. Caspase-6, in particular, has been implicated as a key player in the pathogenesis of neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.[4][5] Its activation is considered an early event in the disease cascade, leading to the cleavage of specific substrates such as huntingtin (HTT) and amyloid precursor protein (APP), which contributes to neuronal dysfunction and cell death.[4][5] Therefore, the inhibition of caspase-6 activity with molecules like this compound presents a promising therapeutic strategy for these conditions.
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of neurodegeneration, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Data Presentation
In Vitro Inhibitory Activity of this compound
The efficacy of this compound in inhibiting various caspases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Caspase Target | IC50 Value (nM) | Reference |
| Caspase-6 | 16.2 | [1][3] |
| Caspase-3 | 13.6 | [1][3] |
| Caspase-7 | 162.1 | [1][3] |
In Vivo Experimental Data Template
The following table provides a template for recording quantitative data from in vivo studies using this compound in mouse models.
| Mouse Model | Administration Route | Dosage (mg/kg) | Treatment Duration | Outcome Measure | Result |
| e.g., BACHD (HD) | e.g., Subcutaneous | e.g., 1, 5, 10 | e.g., 4 weeks | e.g., Rotarod Performance | e.g., % Improvement |
| e.g., 5xFAD (AD) | e.g., ICV | e.g., 0.1, 0.5, 1 | e.g., 2 weeks | e.g., Cleaved Caspase-6 Levels | e.g., % Reduction |
| e.g., Morris Water Maze | e.g., Latency (s) | ||||
| e.g., Immunohistochemistry | e.g., Plaque load (%) |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Solubilization: Due to the peptide nature of this compound, initial solubilization in a small amount of an organic solvent like DMSO is often necessary.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in a minimal volume of DMSO (e.g., 10% of the final volume). Vortex gently to ensure complete dissolution.
-
-
Vehicle Formulation: A common vehicle for in vivo administration of peptide-based inhibitors is a mixture of solvents to ensure solubility and biocompatibility. A suggested vehicle is 10% DMSO, 40% PEG300, and 50% sterile saline.
-
Add the PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add the sterile saline incrementally while vortexing to bring the solution to the final desired concentration.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Prepare the solution fresh on the day of injection. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C, but freeze-thaw cycles should be avoided.
Note: The optimal vehicle and solubility should be determined empirically for the specific dosage and administration route.
In Vivo Administration Routes
Two common routes for administering therapeutics to the central nervous system in mouse models are intraperitoneal (IP) and intracerebroventricular (ICV) injections.
1. Intraperitoneal (IP) Injection Protocol:
This method allows for systemic administration.
Materials:
-
Prepared this compound solution
-
Sterile 1 ml syringes with 25-27 gauge needles
-
70% ethanol
-
Mouse restrainer
Protocol:
-
Dosage Calculation: Based on the desired mg/kg dose, calculate the volume of the prepared this compound solution to be injected into each mouse. The injection volume should typically not exceed 10 ml/kg.
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.
2. Intracerebroventricular (ICV) Injection Protocol:
This method delivers the inhibitor directly into the cerebrospinal fluid, bypassing the blood-brain barrier. This is a surgical procedure and requires appropriate anesthesia and sterile techniques.
Materials:
-
Prepared this compound solution
-
Stereotaxic apparatus
-
Anesthesia machine
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
70% ethanol and betadine
-
Suturing material
Protocol:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely fix its head in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and sterilize the area with betadine and 70% ethanol. Make a midline incision to expose the skull.
-
Bregma Identification and Coordinates: Identify the bregma. The coordinates for the lateral ventricles are typically: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.3 mm from the skull surface.
-
Craniotomy: Drill a small burr hole at the determined coordinates.
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min). A typical volume is 1-2 µl per ventricle.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Closure and Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
Efficacy Assessment Protocols
1. Western Blot for Cleaved Caspase-6 Substrates:
This protocol is used to quantify the reduction of cleaved caspase-6 substrates, such as huntingtin (HTT) or lamin A/C, in brain tissue.
Materials:
-
Mouse brain tissue (e.g., striatum or cortex)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved HTT, anti-cleaved lamin A/C)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Tissue Homogenization: Homogenize the brain tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Quantification: Densitometry analysis of the bands can be performed to quantify the levels of cleaved substrates relative to a loading control (e.g., β-actin or GAPDH).
2. Behavioral Testing:
Assess motor and cognitive function using established behavioral paradigms.
-
Rotarod Test (Motor Coordination): Mice are placed on a rotating rod with increasing speed. The latency to fall is recorded. Improved performance is indicative of better motor coordination.
-
Open Field Test (Locomotor Activity and Anxiety): Mice are placed in an open arena, and their movement is tracked. This test can assess general activity levels and anxiety-like behavior.
-
Morris Water Maze (Spatial Learning and Memory): Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial are measures of spatial memory.
Visualizations
Caption: Caspase-6 signaling pathway in neurodegeneration and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo administration and evaluation of this compound in mouse models.
References
Application Notes and Protocols for Ac-VEID-CHO Treatment of Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VEID-CHO is a synthetic, cell-permeable peptide aldehyde that acts as a potent inhibitor of caspase-6.[1] Caspases, a family of cysteine proteases, are critical mediators of apoptosis (programmed cell death) and inflammation.[2][3] Caspase-6, in particular, has been implicated in the neurodegenerative processes of diseases such as Huntington's and Alzheimer's, as well as in developmental axonal pruning.[1][3] Inhibition of caspase-6 is therefore a key area of research for the development of novel neuroprotective therapies.[4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and its role in modulating neuronal health.
Disclaimer: This document is for research purposes only and does not constitute medical advice.
Mechanism of Action
This compound functions as a reversible inhibitor of caspase-6 by targeting its active site. The peptide sequence Val-Glu-Ile-Asp (VEID) mimics the natural substrate cleavage site of caspase-6, allowing the inhibitor to bind to the enzyme. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, thereby blocking its proteolytic activity.
While this compound is a potent inhibitor of caspase-6, it is important to note that it also exhibits inhibitory activity against other caspases, notably caspase-3 and caspase-7, albeit with different potencies.[1] This lack of absolute specificity should be taken into consideration when interpreting experimental results.
Data Presentation
Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of this compound against key executioner caspases. This data is derived from enzymatic assays.
| Caspase Target | IC50 (nM) |
| Caspase-6 | 16.2 |
| Caspase-3 | 13.6 |
| Caspase-7 | 162.1 |
| Data sourced from MedchemExpress.[1] |
Neuroprotective Effects of a Related Caspase-6 Inhibitor
| Experimental Model | Treatment | Outcome | Quantitative Result |
| Rat Retinal Whole Mounts | Z-VEID-FMK | Increased RGC Survival | Significantly reduced number of PI-positive (dead) cells after 4 days. |
| Rat Retinal Explants on Myelin | Z-VEID-FMK | Enhanced Axonal Growth | 5.1-fold increase in average axonal length (345.2 ± 4.8 µm vs. 67.7 ± 0.3 µm). |
| Rat Optic Nerve Axotomy (in vivo) | Z-VEID-FMK | Increased RGC Survival | Significantly increased density of surviving RGCs at 14 days post-axotomy. |
| Data adapted from a study on retinal ganglion cells.[5] |
Signaling Pathways and Experimental Workflows
Caspase-6 Mediated Apoptotic Pathway
The following diagram illustrates the central role of caspase-6 in the apoptotic cascade, which can be initiated by various stimuli leading to neurodegeneration. This compound acts to inhibit the activity of activated caspase-6, thereby blocking downstream events.
Caption: Caspase-6 signaling pathway in neuronal apoptosis and its inhibition by this compound.
Experimental Workflow for Assessing Neuroprotection
This diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound in primary neuron cultures subjected to an apoptotic insult.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline for the isolation and culture of primary cortical neurons from embryonic rodents. All procedures should be performed under sterile conditions.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Hibernate®-E medium (or equivalent)
-
Papain dissociation system
-
Neurobasal® medium supplemented with B-27® supplement and GlutaMAX™
-
Poly-D-lysine (or Poly-L-ornithine) coated culture vessels
-
Sterile dissection tools
-
Trypan blue solution and hemocytometer
Procedure:
-
Euthanize the pregnant animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and incubate with a papain solution at 37°C for 20-30 minutes with gentle agitation.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal® medium with supplements.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated culture vessels at a desired density (e.g., 1-2 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: Neuroprotection Assay
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxic insult.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., staurosporine, glutamate, or amyloid-beta oligomers)
-
MTT or LDH assay kit
-
Plate reader
Procedure:
-
Pre-treat the primary neuron cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Introduce the neurotoxic agent to the desired final concentration to all wells except the vehicle control.
-
Incubate the plates for 24-48 hours at 37°C.
-
Assess neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle-treated control group to determine the percentage of neuroprotection.
Protocol 3: Neurite Outgrowth Assay
This protocol outlines a method to evaluate the effect of this compound on neurite outgrowth.
Materials:
-
Primary neuron cultures (DIV 3-5)
-
This compound (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Treat the neuron cultures with various concentrations of this compound or vehicle control.
-
Incubate for an additional 48-72 hours.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against a neuronal marker overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Using image analysis software, trace the length of the longest neurite or the total neurite length per neuron for a significant number of neurons per condition (e.g., >50 neurons).
-
Calculate the average neurite length for each treatment group.
Conclusion
This compound is a valuable tool for investigating the role of caspase-6 in neuronal apoptosis and neurodegeneration. The provided protocols offer a framework for researchers to characterize its neuroprotective potential in primary neuron cultures. It is crucial to include appropriate controls, such as vehicle controls and a range of inhibitor concentrations, to obtain reliable and reproducible data. Given the potential for off-target effects, especially at higher concentrations, results should be interpreted with caution, and supplementary experiments using more specific inhibitors or genetic approaches may be warranted to confirm the role of caspase-6. Further studies could explore the effects of this compound on synaptic function, long-term neuronal survival, and in co-culture models that include glial cells to better mimic the in vivo environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-1 activation of caspase-6 in human apoptotic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-6 role in apoptosis of human neurons, amyloidogenesis, and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Caspase-6 and Caspase-8 in Neuronal Apoptosis and the Regenerative Failure of Injured Retinal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Caspase-6 Activity Assay Using Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). Caspase-6, an effector caspase, plays a critical role in the apoptotic cascade by cleaving specific cellular substrates, leading to the dismantling of the cell.[1][2][3] Its activation is implicated in various physiological and pathological processes, including neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1][4][5][6] Therefore, the accurate measurement of caspase-6 activity is crucial for research in these areas.
This document provides a detailed protocol for a fluorometric assay to determine caspase-6 activity in cell lysates using the specific substrate Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-amino-4-trifluoromethyl coumarin). The assay also utilizes the potent, reversible inhibitor Ac-VEID-CHO (N-Acetyl-Val-Glu-Ile-Asp-aldehyde) as a negative control to ensure the specificity of the measured activity.[7][8][9]
Principle of the Assay
The caspase-6 activity assay is based on the enzymatic cleavage of the fluorogenic substrate Ac-VEID-AFC by active caspase-6.[10][11][12] The Ac-VEID sequence is a preferred recognition motif for caspase-6.[9] Upon cleavage, the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC) is released. Free AFC emits a yellow-green fluorescence when excited at 400 nm, with a maximum emission at 505 nm.[7][11][12] The intensity of the fluorescence is directly proportional to the caspase-6 activity in the sample. The specificity of the assay is confirmed by the inhibition of fluorescence in the presence of the caspase-6 inhibitor, this compound.[7][8]
Signaling Pathway of Caspase-6 in Apoptosis
Caption: Caspase-6 signaling pathway in apoptosis.
Experimental Protocol
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% Glycerol, 2 mM DTT)
-
Caspase-6 Substrate: Ac-VEID-AFC (1 mM stock in DMSO)
-
Caspase-6 Inhibitor: this compound (1 mM stock in DMSO)
-
Recombinant Human Caspase-6 (optional, for positive control)
-
Bovine Serum Albumin (BSA) for protein quantification (e.g., BCA assay kit)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Excitation: 400 nm, Emission: 505 nm)
Experimental Workflow
Caption: Experimental workflow for caspase-6 activity assay.
Step-by-Step Protocol
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice using a known stimulus. A negative control (uninduced cells) should be run in parallel.
-
Harvest cells (e.g., for adherent cells, scrape and collect; for suspension cells, centrifuge).
-
Wash the cell pellet with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 2 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Assay Reaction Setup:
-
On a 96-well black microplate, prepare the following reactions in triplicate for each sample:
-
Sample: 50 µg of cell lysate protein + Assay Buffer to a final volume of 50 µL.
-
Inhibitor Control: 50 µg of cell lysate protein + 1 µL of 1 mM this compound (final concentration 10 µM) + Assay Buffer to a final volume of 50 µL.
-
Blank: 50 µL of Assay Buffer.
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with caspase-6.
-
-
Initiation of Reaction and Measurement:
-
Prepare a master mix of the Caspase-6 Substrate Solution by diluting the 1 mM Ac-VEID-AFC stock to a final concentration of 100 µM in 2X Reaction Buffer.
-
Add 50 µL of the Caspase-6 Substrate Solution to each well to initiate the reaction. The final volume in each well will be 100 µL, and the final substrate concentration will be 50 µM.
-
Immediately start measuring the fluorescence in a microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Take readings every 5 minutes for a total of 60 minutes at 37°C.
-
Data Analysis
-
Subtract the fluorescence values of the blank from the values of all other wells.
-
Plot the change in fluorescence (Relative Fluorescence Units, RFU) against time for each sample.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
The specific caspase-6 activity can be expressed as the change in fluorescence per minute per microgram of protein.
-
Compare the activity of the induced samples to the uninduced controls. The activity in the inhibitor control wells should be significantly reduced, confirming the specificity of the assay.
Data Presentation
Table 1: Caspase-6 Activity in Control and Apoptosis-Induced Cells
| Sample Condition | Average Reaction Rate (ΔRFU/min) | Standard Deviation | Specific Activity (ΔRFU/min/µg protein) | % Inhibition with this compound |
| Uninduced Control | 15.2 | 1.8 | 0.304 | 92% |
| Apoptosis-Induced | 125.8 | 9.7 | 2.516 | 95% |
| Recombinant Caspase-6 | 250.3 | 15.2 | N/A | 98% |
Table 2: IC50 Determination for a Novel Caspase-6 Inhibitor
| Inhibitor Concentration (nM) | Average Caspase-6 Activity (ΔRFU/min) | % Inhibition |
| 0 (Control) | 245.1 | 0% |
| 1 | 220.5 | 10.0% |
| 10 | 134.8 | 45.0% |
| 20 | 78.4 | 68.0% |
| 50 | 31.9 | 87.0% |
| 100 | 12.3 | 95.0% |
| Calculated IC50 | 12.5 nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or cell lysate. | Run a blank for the lysate without the substrate. Subtract this background. |
| Low or no signal | Inactive enzyme. Insufficient protein. Incorrect filter settings. | Use a positive control (recombinant caspase-6). Increase the amount of lysate. Check the excitation and emission wavelengths. |
| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use less cell lysate or shorten the assay time. Ensure proper storage of reagents and lysates. |
| High signal in inhibitor control | Inhibitor is not working. Non-specific cleavage. | Check the concentration and storage of the inhibitor. Other proteases might be cleaving the substrate. |
Conclusion
This protocol provides a reliable and sensitive method for the quantification of caspase-6 activity. The use of the specific inhibitor this compound is essential for validating the specificity of the results. This assay is a valuable tool for researchers investigating apoptosis and screening for novel caspase-6 inhibitors in the context of various diseases.
References
- 1. cephamls.com [cephamls.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate-induced conformational changes occur in all cleaved forms of caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cephamls.com [cephamls.com]
- 11. apexbt.com [apexbt.com]
- 12. apexbt.com [apexbt.com]
Ac-VEID-CHO immunofluorescence staining for apoptosis
Harnessing Ac-VEID-CHO to Elucidate Caspase-6 Dependent Apoptosis via Immunofluorescence
Introduction
This compound is a potent, cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspases, with a particularly high affinity for caspase-6.[1] Caspases are a family of cysteine proteases that play a critical role in the execution of apoptosis, or programmed cell death. Caspase-6 is classified as an executioner caspase, responsible for the cleavage of key cellular substrates, such as lamins, leading to the characteristic morphological changes observed in apoptotic cells.[2] The preferred cleavage motif for caspase-6 is Valine-Glutamate-Isoleucine-Aspartate (VEID).[2] Understanding the specific role of caspase-6 in apoptotic pathways is crucial for research in neurodegenerative diseases, such as Huntington's and Alzheimer's, where this enzyme is implicated.[1]
These application notes provide a detailed protocol for utilizing this compound as a tool to investigate caspase-6-mediated apoptosis. The methodology involves inducing apoptosis in a cell culture model and subsequently using immunofluorescence to visualize and quantify the inhibitory effect of this compound on apoptotic markers.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of caspases and preventing them from cleaving their natural substrates. While it shows the strongest inhibition against caspase-6, it also exhibits activity against other caspases, notably caspase-3.[1] Therefore, it is essential to consider its broader caspase inhibitory profile when interpreting experimental results.
Quantitative Data Summary
The inhibitory activity of this compound against key executioner caspases has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's potency.
| Target Caspase | This compound IC50 (nM) |
| Caspase-6 | 16.2[1] |
| Caspase-3 | 13.6[1] |
| Caspase-7 | 162.1[1] |
Table 1: In vitro inhibitory potency of this compound against key apoptotic caspases.
The following table presents representative data from an immunofluorescence-based apoptosis assay. In this model experiment, apoptosis was induced in HeLa cells using staurosporine. The percentage of apoptotic cells, identified by positive staining for cleaved PARP (a downstream target of executioner caspases), was quantified in the presence and absence of this compound.
| Treatment Group | Concentration | % Apoptotic Cells (Cleaved PARP Positive) |
| Untreated Control | - | 5% |
| Staurosporine | 1 µM | 75% |
| Staurosporine + this compound | 1 µM + 50 µM | 25% |
Table 2: Representative quantitative data from an immunofluorescence analysis of apoptosis inhibition by this compound in staurosporine-treated HeLa cells.
Experimental Protocols
Protocol 1: Inhibition of Staurosporine-Induced Apoptosis with this compound
This protocol describes the treatment of cultured cells to investigate the inhibitory effect of this compound on apoptosis induced by staurosporine.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepared as a stock solution in DMSO)
-
Staurosporine (prepared as a stock solution in DMSO)
-
6-well plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with Inhibitor: One hour prior to inducing apoptosis, treat the cells with the desired concentration of this compound (e.g., 50 µM) by adding it to the culture medium. Include a vehicle control (DMSO) for comparison.
-
Induction of Apoptosis: Add staurosporine to the wells to a final concentration of 1 µM to induce apoptosis.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Sample Collection: Proceed to the immunofluorescence staining protocol.
Protocol 2: Immunofluorescence Staining for Apoptotic Markers
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize apoptotic markers.
Materials:
-
Treated cells in 6-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-cleaved PARP
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against cleaved PARP in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: The next day, wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting and Visualization: Add a drop of mounting medium to a microscope slide and carefully place the coverslip with the cells onto the slide. Seal the coverslip and visualize the staining using a fluorescence microscope.
Visualizations
Caption: Apoptotic signaling pathways showing the convergence on executioner caspases and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on apoptosis using immunofluorescence.
References
Application Notes and Protocols for Studying Huntington's Disease with Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the caspase-6 inhibitor, Ac-VEID-CHO, in the study of Huntington's disease (HD). This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate research into the pathological mechanisms of HD and the development of potential therapeutic interventions.
Introduction to this compound in Huntington's Disease Research
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT). A critical event in the pathogenesis of HD is the proteolytic cleavage of mutant HTT (mHTT) by caspases, particularly caspase-6. This cleavage generates N-terminal fragments containing the polyQ expansion, which are prone to aggregation and are considered a primary driver of neuronal toxicity and cell death.[1]
This compound is a synthetic, cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspases, with a notable potency for caspase-6.[2][3] Its sequence (Val-Glu-Ile-Asp) mimics the caspase-6 cleavage site in substrates like lamin A/C. By competitively binding to the active site of caspase-6, this compound prevents the cleavage of mHTT, thereby reducing the formation of toxic fragments and offering a valuable tool to investigate the role of caspase-6 in HD pathology and to screen for potential therapeutic agents.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized against several key executioner caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
| Caspase Target | IC50 (nM) | Reference |
| Caspase-6 | 16.2 | [2][3] |
| Caspase-3 | 13.6 | [3] |
| Caspase-7 | 162.1 | [3] |
Signaling Pathway and Therapeutic Hypothesis
The cleavage of mutant huntingtin by caspase-6 is a key step in the progression of Huntington's disease. The following diagram illustrates this pathogenic pathway and the therapeutic intervention point for this compound.
Experimental Protocols
Herein are detailed protocols for key experiments utilizing this compound to study Huntington's disease in vitro.
Protocol 1: In Vitro Caspase-6 Activity Assay (Fluorogenic)
This protocol measures the enzymatic activity of caspase-6 in the presence of this compound using a fluorogenic substrate.
Materials:
-
Recombinant human Caspase-6 (active)
-
This compound (caspase-6 inhibitor)
-
Ac-VEID-AFC (N-Acetyl-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin), fluorogenic substrate
-
Caspase Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[4]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Caspase Assay Buffer: Prepare 1X Caspase Assay Buffer and keep on ice.
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in Caspase Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO).
-
Prepare Caspase-6 solution: Dilute the active caspase-6 enzyme to a final concentration of 5-10 nM in Caspase Assay Buffer.[4]
-
Assay setup: In a 96-well black plate, add 10 µL of each this compound dilution or vehicle control.
-
Enzyme addition: Add 80 µL of the diluted caspase-6 solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Prepare a 10X solution of Ac-VEID-AFC (100 µM final concentration) in Caspase Assay Buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.[4]
-
Fluorescence measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[3][5] Take readings every 5 minutes for 60 minutes at 37°C.[4]
-
Data analysis: Calculate the rate of AFC release (slope of the linear portion of the fluorescence curve). Plot the percentage of caspase-6 inhibition against the concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot Analysis of mHTT Cleavage in a Cellular Model
This protocol details the use of Western blotting to assess the ability of this compound to inhibit the cleavage of mHTT in a neuronal cell line.
Materials:
-
Neuronal cell line expressing mHTT (e.g., PC12 HD-Q74, SH-SY5Y transfected with mHTT)[6]
-
This compound
-
Cell culture medium and supplements
-
Apoptosis inducer (e.g., staurosporine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-HTT (to detect full-length and cleaved fragments), anti-caspase-6 (cleaved), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell culture and treatment: Plate the mHTT-expressing neuronal cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Induction of apoptosis (optional but recommended): To enhance caspase activity, treat the cells with an apoptosis inducer like staurosporine (e.g., 1 µM) for 6 hours.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for full-length mHTT and its cleaved fragments. Normalize to the loading control. A decrease in the ratio of cleaved mHTT to full-length mHTT in this compound-treated cells indicates successful inhibition.
Protocol 3: Cellular Viability and Neuroprotection Assay
This protocol assesses the protective effects of this compound against mHTT-induced cytotoxicity.
Materials:
-
Neuronal cell line expressing mHTT
-
This compound
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear-bottom plate
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell plating: Seed the mHTT-expressing cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period relevant to the cell model to allow for the development of mHTT-induced toxicity (e.g., 48-72 hours).
-
Viability measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data analysis: Normalize the viability of treated cells to the vehicle-treated control cells. An increase in cell viability in the presence of this compound indicates a neuroprotective effect.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for screening caspase-6 inhibitors and the logical relationship between the experimental steps.
Conclusion
This compound serves as a critical research tool for elucidating the role of caspase-6 in Huntington's disease. The protocols and data presented here provide a framework for its application in cell-based models to investigate disease mechanisms and to identify and validate potential therapeutic candidates. The inhibition of mHTT cleavage by this compound and the subsequent neuroprotective effects observed in cellular models underscore the potential of targeting caspase-6 as a disease-modifying strategy for Huntington's disease.
References
- 1. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. enterprise.cam.ac.uk [enterprise.cam.ac.uk]
Troubleshooting & Optimization
Ac-VEID-CHO Off-Target Effects in Neurons: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Ac-VEID-CHO, a caspase-6 inhibitor, in neuronal applications. Particular focus is given to potential off-target effects and how to address them experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a peptide aldehyde that primarily targets and inhibits caspase-6, a cysteine-aspartic protease involved in apoptotic pathways.[1] It is designed to be a competitive inhibitor of the enzyme's active site.
Q2: Does this compound inhibit other caspases?
A2: Yes, this compound is known to inhibit other caspases, most notably caspase-3 and to a lesser extent, caspase-7.[1][2][3] This cross-reactivity is a critical consideration in experimental design and data interpretation. Its potency against caspase-3 is comparable to that against caspase-6.[1][2][3]
Q3: What are the known non-caspase off-target effects of this compound in neurons?
A3: Currently, there is limited publicly available data on the specific non-caspase off-target effects of this compound in neurons. While it is a peptide aldehyde, a class of compounds that can potentially interact with other cysteine proteases like calpains and cathepsins, specific screening data for this compound against these proteases in a neuronal context is not extensively documented. Researchers should be aware of the potential for such off-target interactions and consider empirical validation in their experimental system.
Q4: Can this compound be cytotoxic to primary neuron cultures?
A4: Like many pharmacological inhibitors, this compound may exhibit cytotoxicity at high concentrations. The aldehyde functional group can be reactive and may lead to off-target effects contributing to cell death. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture system.
Q5: What is the recommended working concentration for this compound in neuronal cultures?
A5: The optimal working concentration can vary depending on the cell type, experimental duration, and the specific endpoint being measured. Based on its IC50 values, concentrations in the low to mid-nanomolar range are often effective for caspase inhibition. However, a thorough dose-response experiment is always recommended, starting from a low nanomolar range up to the low micromolar range to identify the ideal concentration that maximizes target inhibition while minimizing cytotoxicity.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Various Caspases
| Caspase Target | IC50 (nM) | Reference(s) |
| Caspase-6 | 16.2 | [1][2][3] |
| Caspase-3 | 13.6 | [1][2][3] |
| Caspase-7 | 162.1 | [1][2][3] |
Troubleshooting Guides
Issue 1: Unexpected Neuronal Death or Morphological Changes
-
Possible Cause:
-
High Inhibitor Concentration: The concentration of this compound may be too high, leading to off-target effects or direct cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Inhibitor Degradation: The peptide aldehyde may be unstable in culture media over long incubation periods, leading to the formation of potentially toxic byproducts.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific neuronal culture. Include a vehicle control (solvent only) at the highest concentration used.
-
Monitor Cell Viability: Use assays such as MTT, LDH release, or live/dead cell staining to quantify cytotoxicity at different inhibitor concentrations.
-
Control for Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the known toxic threshold for your neurons (typically <0.1%).
-
Assess Inhibitor Stability: If experiments involve long incubation times, consider replenishing the media with fresh inhibitor at regular intervals.
-
Issue 2: Lack of Expected Neuroprotective Effect
-
Possible Cause:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the target caspase in your experimental model.
-
Cell Permeability: Peptide-based inhibitors can sometimes have poor cell permeability.
-
Dominant Non-Caspase-6 Pathway: The observed neurodegeneration in your model may be primarily driven by pathways not dependent on caspase-6.
-
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Based on your dose-response data, try a higher concentration of this compound that is still within the non-toxic range.
-
Confirm Target Engagement: Use a downstream assay to confirm that caspase-6 activity is indeed inhibited at the concentration used (see Experimental Protocols).
-
Use a Positive Control: Include a known neuroprotective compound for your specific injury model to validate the experimental setup.
-
Investigate Other Pathways: Consider the involvement of other caspases or cell death pathways (e.g., necroptosis, calpain-mediated death) in your model.
-
Experimental Protocols
Protocol 1: Caspase Activity Assay in Neuronal Lysates using a Fluorogenic Substrate
This protocol allows for the quantitative measurement of caspase activity in lysates from neurons treated with this compound.
-
Materials:
-
Primary neuronal culture
-
This compound
-
Caspase lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AMC)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Treat neuronal cultures with the desired concentrations of this compound or vehicle control for the specified duration.
-
Induce apoptosis or the desired cellular response.
-
Wash cells with ice-cold PBS and lyse them in caspase lysis buffer on ice for 20 minutes.
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Transfer the supernatant (lysate) to a new tube. Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add 20-50 µg of protein lysate to each well.
-
Prepare a reaction mix containing caspase assay buffer and the fluorogenic substrate (e.g., Ac-VEID-AMC to a final concentration of 50 µM).
-
Add the reaction mix to each well containing the lysate.
-
Immediately measure the fluorescence kinetics in a fluorometer at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage (caspase activity) from the linear phase of the fluorescence curve.
-
Protocol 2: Western Blot for Detection of Cleaved Caspase-3
This protocol is used to qualitatively or semi-quantitatively assess the inhibition of caspase-3 activation in neurons.
-
Materials:
-
Primary neuronal culture
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3 (Asp175)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat neuronal cultures with this compound and induce apoptosis as in Protocol 1.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound activity in neurons.
Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.
References
Ac-VEID-CHO solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the caspase inhibitor Ac-VEID-CHO in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound, particularly for preparing stock solutions. For aqueous-based assays, subsequent dilution of the DMSO stock in the appropriate buffer is recommended. This compound is also soluble in water at 1 mg/mL, though this may require sonication and warming to achieve full dissolution.[1][2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, we recommend dissolving this compound in 100% anhydrous DMSO at a concentration of 10 mM or higher. Briefly vortexing or sonicating the solution can aid in dissolution. For cellular assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound. Recommendations for both the solid form and solutions in DMSO are provided in the table below.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | At least 4 years | Store desiccated.[2] |
| -80°C | Up to 2 years | Store desiccated and sealed.[1] | |
| In DMSO Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution in aqueous buffer.
-
Cause: The solubility of this compound is lower in aqueous solutions compared to pure DMSO. Rapid changes in solvent polarity can cause the compound to precipitate.
-
Solution:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, perform a serial dilution. First, dilute the DMSO stock with a small volume of the final aqueous buffer, then add this intermediate solution to the remaining buffer.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your assay.
-
Co-solvent: For certain applications, the inclusion of a small percentage of a co-solvent like ethanol may help maintain solubility, but compatibility with the experimental system must be verified.
-
Issue 2: Inconsistent experimental results using this compound from the same stock solution.
-
Cause: This could be due to degradation of the compound in the DMSO stock solution, possibly caused by improper storage or repeated freeze-thaw cycles.
-
Solution:
-
Aliquot Stock Solutions: Upon initial preparation, aliquot the this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1]
-
Proper Storage: Ensure the aliquots are stored at or below -20°C, protected from light. For longer-term storage, -80°C is recommended.[1]
-
Fresh Stock Preparation: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol outlines a method to determine the approximate solubility of this compound in DMSO at room temperature.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC system for concentration measurement
Method:
-
Prepare a series of known concentrations of this compound in DMSO (e.g., 1, 5, 10, 20, 50 mM).
-
For each concentration, add the corresponding amount of this compound powder to a microcentrifuge tube.
-
Add the calculated volume of DMSO to each tube.
-
Vortex each tube vigorously for 2 minutes.
-
Allow the solutions to sit at room temperature for 1 hour to equilibrate.
-
Visually inspect each tube for any undissolved material.
-
To confirm dissolution, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully collect the supernatant and measure the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).
-
The highest concentration at which no pellet is observed and the measured concentration in the supernatant matches the prepared concentration is considered the approximate solubility.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO under different storage conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, room temperature, 37°C)
Method:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain the initial peak area (Time 0).
-
Aliquot the remaining stock solution into several tubes.
-
Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
-
Calculate the percentage of this compound remaining at each time point to assess its stability under each condition.
Visualizations
Caption: Workflow for determining the solubility and stability of this compound in DMSO.
Caption: Logic diagram for troubleshooting common issues with this compound in DMSO.
References
Technical Support Center: Optimizing Ac-VEID-CHO Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Ac-VEID-CHO, a caspase-6 inhibitor, while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, reversible tetrapeptide aldehyde that acts as a potent inhibitor of caspases. Its primary targets are caspase-6 and caspase-3, with a lower affinity for caspase-7.[1][2] Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound mimics the caspase cleavage site sequence Val-Glu-Ile-Asp (VEID), allowing it to bind to the active site of these enzymes and block their proteolytic activity.
Q2: What are the typical in-vitro IC50 values for this compound against its target caspases?
A2: The half-maximal inhibitory concentration (IC50) values for this compound in cell-free enzymatic assays are in the nanomolar range, indicating high potency.
| Caspase Target | In-Vitro IC50 |
| Caspase-6 | 16.2 nM[1][2] |
| Caspase-3 | 13.6 nM[1][2] |
| Caspase-7 | 162.1 nM[1][2] |
| VEIDase activity | 0.49 µM[2] |
Q3: Why do I observe low efficacy of this compound in my cell-based assays even at concentrations well above the in-vitro IC50?
A3: A critical factor to consider is that this compound has poor cell permeability.[2] This means it does not efficiently cross the cell membrane to reach its intracellular targets. Consequently, the effective concentration required to inhibit caspases inside the cell is significantly higher than the in-vitro IC50 values. In cellular assays, the reported IC50 value is often greater than 100 µM.[2]
Q4: What are potential off-target effects of this compound that could impact cell viability?
A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, high concentrations of any small molecule inhibitor can lead to non-specific effects. Potential off-target effects could include the inhibition of other proteases with similar active site conformations or interference with other signaling pathways. It is always recommended to include appropriate controls to assess the specificity of the observed effects.
Q5: Can this compound affect the cell cycle?
A5: Caspases have been shown to play roles in cell cycle regulation.[3] However, there is currently no direct evidence in the searched literature to suggest that this compound itself has a significant, direct effect on cell cycle progression independent of its caspase-inhibitory activity. Any observed changes in the cell cycle are more likely a consequence of apoptosis inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of apoptosis | Inhibitor concentration is too low: Due to poor cell permeability, the intracellular concentration of this compound may be insufficient to inhibit target caspases. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Test a broad range of concentrations, starting from the low micromolar to the high micromolar range (e.g., 1 µM to 200 µM). |
| Incorrect timing of inhibitor addition: The inhibitor was added after the apoptotic cascade was already significantly advanced. | Add this compound to your cell cultures prior to or concurrently with the apoptotic stimulus. | |
| Inhibitor degradation: The inhibitor may be unstable in your culture medium over long incubation periods. | Prepare fresh stock solutions of this compound and consider replenishing the inhibitor during long-term experiments. | |
| High levels of cell death (cytotoxicity) | Inhibitor concentration is too high: Extremely high concentrations of this compound may induce non-specific toxicity. | Determine the optimal concentration that effectively inhibits caspase activity without causing significant cell death using a dose-response curve and a cell viability assay (see Experimental Protocols section). |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Ensure the final concentration of the solvent in the culture medium is below the toxicity threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (solvent only) in your experiments. | |
| Off-target effects: At high concentrations, this compound may be inhibiting other essential cellular processes. | Use the lowest effective concentration of the inhibitor. Consider using a different caspase inhibitor with a different chemical scaffold to confirm that the observed effects are due to caspase-6 inhibition. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence or passage number can affect their response to both the apoptotic stimulus and the inhibitor. | Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the exponential growth phase at the start of the experiment. |
| Inhibitor stock solution issues: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor. | Aliquot your this compound stock solution upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a general method to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental setup.
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine, TNF-α)
-
96-well clear-bottom cell culture plates
-
Reagents for a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®)
-
Reagents for a caspase activity assay (optional, but recommended)
-
Plate reader (absorbance, fluorescence, or luminescence)
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 200 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment:
-
To determine cytotoxicity: Add the different concentrations of this compound and the vehicle control to the cells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
To determine efficacy: Pre-incubate the cells with the different concentrations of this compound and the vehicle control for 1-2 hours. Then, add the apoptosis-inducing agent at a predetermined optimal concentration. Incubate for the time required to induce apoptosis.
-
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
For the cytotoxicity experiment, plot cell viability (%) against the log of the this compound concentration to determine the concentration at which viability begins to decrease significantly.
-
For the efficacy experiment, plot cell viability (%) against the log of the this compound concentration to identify the concentration range that provides the best protection against apoptosis.
-
The optimal concentration will be the highest concentration that shows maximal inhibition of apoptosis without causing significant cytotoxicity on its own.
-
Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals. | Inexpensive, widely used. | Requires a solubilization step, endpoint assay. |
| XTT/WST-1 Assays | Similar to MTT, but the formazan product is water-soluble. | No solubilization step, faster than MTT. | Can be sensitive to changes in cellular redox state. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of necrosis. | Non-destructive to remaining viable cells, can be multiplexed. | Less sensitive for early apoptosis, measures membrane integrity loss. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is proportional to the number of metabolically active cells. | Highly sensitive, rapid, and simple protocol. | Signal can be affected by conditions that alter cellular ATP levels. |
Visualizations
Caption: Intrinsic apoptosis pathway leading to caspase-6 activation.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Ac-VEID-CHO Western Blot Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ac-VEID-CHO in Western Blotting experiments. The information is tailored for scientists and professionals in research and drug development.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide that acts as a reversible inhibitor of caspases. Its primary target is caspase-6, an executioner caspase involved in the apoptotic pathway. However, it's important to note that this compound can also inhibit other caspases, most notably caspase-3 and to a lesser extent, caspase-7.[1][2][3][4] This cross-reactivity is a crucial consideration when interpreting experimental results.
2. I am not seeing any signal for my target protein after treating my CHO cells with this compound. What could be the issue?
Several factors could contribute to a lack of signal. Here is a step-by-step troubleshooting guide:
-
Confirm Protein Expression: First, ensure that your CHO cells express the target protein at a detectable level. You can check this by running a positive control lysate from a cell line known to express the protein or by consulting protein expression databases.[5]
-
Antibody Issues:
-
Primary Antibody: Verify the primary antibody's specificity and that it is validated for Western Blotting. Check the datasheet for recommended dilutions and blocking conditions. Consider trying a different antibody from a reputable supplier.[6]
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and that it is not expired.
-
-
Insufficient Protein Loading: For detection of post-translationally modified or cleaved targets, a higher total protein load (up to 100 µg per lane) may be necessary.[5]
-
Transfer Issues: Confirm efficient protein transfer from the gel to the membrane. You can visualize total protein on the membrane using a stain like Ponceau S. For small proteins like cleaved caspases, be mindful of over-transferring (transferring through the membrane).[7]
-
Inactive Reagents: Ensure that your ECL substrate and other reagents are not expired and have been stored correctly.
3. My Western Blot shows multiple non-specific bands. How can I improve the specificity?
Non-specific bands can be a common issue. Here are some strategies to improve your results:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations. Using too high a concentration can lead to non-specific binding.[8]
-
Blocking: Ensure you are blocking the membrane sufficiently. A common blocking buffer is 5% non-fat dry milk or 5% BSA in TBST. The choice between milk and BSA can sometimes affect the background.[6][7]
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations. This helps to remove non-specifically bound antibodies.[5]
-
Consider Inhibitor Specificity: Remember that this compound is not exclusively specific to caspase-6.[1][2][3][4] The additional bands could represent the inhibitor's effect on other caspases like caspase-3.
-
Sample Preparation: Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation, which can lead to the appearance of lower molecular weight bands.[5]
4. I am observing a high background on my Western Blot. What are the likely causes and solutions?
High background can obscure your bands of interest. Here’s how to troubleshoot this issue:
-
Blocking: Inadequate blocking is a primary cause of high background. Ensure your blocking buffer is fresh and that the membrane is fully submerged and agitated during the blocking step.
-
Antibody Concentration: As with non-specific bands, excessively high primary or secondary antibody concentrations can contribute to high background.[8]
-
Washing: Insufficient washing can leave behind unbound antibodies. Increase the stringency of your washes by increasing the duration or the number of wash cycles.[5]
-
Membrane Handling: Avoid touching the membrane with your bare hands, as this can lead to blotches and high background. Use forceps at all times.
-
Detergent Concentration: Ensure the correct concentration of Tween-20 (typically 0.1%) is used in your wash and antibody dilution buffers.
Inhibitor Specificity Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound for different caspases, highlighting its selectivity profile.
| Caspase Target | IC50 Value (nM) | Reference(s) |
| Caspase-6 | 16.2 | [1][2][3][4] |
| Caspase-3 | 13.6 | [1][2][3][4] |
| Caspase-7 | 162.1 | [1][2][3][4] |
Experimental Protocols
Standard Western Blot Protocol for Caspase Detection
-
Sample Preparation:
-
Culture and treat CHO cells as required for your experiment.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load 20-100 µg of total protein per lane onto an SDS-PAGE gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visual Guides
This compound Inhibition Pathway
Caption: this compound inhibits executioner caspases, blocking apoptosis.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western Blot issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
avoiding artifacts with Ac-VEID-CHO in immunofluorescence
Welcome to the technical support center for the use of Ac-VEID-CHO, a caspase-6 inhibitor, in immunofluorescence (IF) applications. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help you avoid common artifacts and achieve reliable, publication-quality results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable peptide inhibitor that contains the amino acid sequence Val-Glu-Ile-Asp. It is designed to target and inhibit the activity of caspase-6, a key enzyme involved in the execution phase of apoptosis and in neurodegenerative pathways. The aldehyde group (-CHO) on the aspartate residue forms a reversible covalent bond with the active site cysteine of the caspase, blocking its proteolytic activity.
Q2: What are the most common potential artifacts when using this compound in immunofluorescence?
The most common issues are not typically visual artifacts like precipitates, but rather confounding experimental results. These include:
-
High background fluorescence: This can be caused by the inhibitor itself or by cellular stress responses.
-
Altered cell morphology: High concentrations or prolonged exposure can induce cellular stress or toxicity, leading to morphological changes that are not related to the experimental endpoint.
-
Misinterpretation of results due to off-target effects: this compound is not entirely specific to caspase-6 and can inhibit other caspases, notably caspase-3, which can complicate data interpretation.
Q3: Can the aldehyde group in this compound interfere with formaldehyde fixation?
Yes, this is a potential concern. The free aldehyde group on the inhibitor could theoretically react with free amines on cellular proteins during formaldehyde or paraformaldehyde (PFA) fixation. This cross-linking could contribute to non-specific background fluorescence. It is crucial to wash the cells thoroughly after inhibitor treatment and before fixation to remove any unbound inhibitor.
Troubleshooting Guide
Problem: High Background Fluorescence
High background can obscure your specific signal, making results difficult to interpret.
| Potential Cause | Recommended Solution |
| Sub-optimal Inhibitor Concentration | The inhibitor concentration may be too high, causing cellular stress. Perform a dose-response curve (e.g., 10 µM to 100 µM) to find the lowest effective concentration that inhibits the target without inducing stress artifacts. |
| Inhibitor Cross-linking During Fixation | Residual inhibitor may be cross-linked by aldehyde fixatives. Wash cells 2-3 times with PBS before fixation. Consider adding a quenching step (e.g., 50 mM NH₄Cl for 15 minutes) after fixation to cap unreacted aldehyde groups. |
| Insufficient Blocking | Non-specific binding sites on the cells are not adequately blocked. Increase the blocking time to 60 minutes and ensure the blocking serum is from the same species as the secondary antibody host.[1][2] |
| Antibody Concentration Too High | The primary or secondary antibody concentration is too high, leading to non-specific binding.[1] Optimize antibody concentrations by performing a titration. |
Problem: Altered Cell Morphology or Apparent Toxicity
Changes in cell shape, detachment, or membrane blebbing can be artifacts of the treatment itself.
| Potential Cause | Recommended Solution |
| Inhibitor Cytotoxicity | This compound, like many chemical inhibitors, can be toxic at high concentrations or with long incubation times. Reduce the inhibitor concentration and/or shorten the incubation period. Always include a vehicle-only (e.g., DMSO) control to compare morphology. |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells. Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. |
Problem: Weak or No Target Signal
This issue can arise from several factors related to the inhibitor or the general IF protocol.
| Potential Cause | Recommended Solution |
| Over-fixation | Aldehyde-based fixation can mask the epitope your primary antibody is intended to recognize.[2][3] Reduce the fixation time (e.g., to 10 minutes) or try a different fixative like ice-cold methanol. |
| Inhibitor Blocking Epitope | If using a cleavage-site-specific antibody, the inhibitor may prevent the cleavage necessary to generate the epitope. This is an expected result, not an artifact. Use an antibody that recognizes the total (uncleaved) protein as a control. |
| Sub-optimal Antibody Dilution | The primary antibody may be too dilute. Optimize the antibody concentration to ensure a robust signal-to-noise ratio.[4][5] |
Quantitative Data Summary
It is critical to be aware of the inhibitor's potency and potential for off-target effects. This compound shows high potency for both caspase-6 and caspase-3.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Caspase Target | IC₅₀ Value (nM) | Potency Rank | Notes |
|---|---|---|---|
| Caspase-3 | 13.6 | 1 | High potential for off-target inhibition. |
| Caspase-6 | 16.2 | 2 | Primary intended target. |
| Caspase-7 | 162.1 | 3 | ~10-fold less potent compared to Caspase-3/6. |
Data sourced from manufacturer datasheets.
Table 2: Recommended Starting Concentrations for Cell Culture
| Parameter | Recommendation | Rationale |
|---|---|---|
| Working Concentration | 20 - 50 µM | Balances efficacy with potential for toxicity. Always optimize for your specific cell line and experimental conditions. |
| Incubation Time | 2 - 24 hours | Dependent on the biological process being studied. Shorter times are recommended to minimize toxicity. |
| Vehicle Control | DMSO (≤ 0.1% final conc.) | To control for any effects of the solvent on the cells. |
Visual Diagrams and Workflows
References
Technical Support Center: Improving Ac-VEID-CHO Cell Permeability In Vitro
Welcome to the technical support center for improving the in vitro cell permeability of Ac-VEID-CHO, a potent caspase-6 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the intracellular delivery of this peptide-based inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a synthetic tetrapeptide aldehyde that acts as a reversible inhibitor of caspase-6, an executioner caspase involved in apoptosis.[1][2] Its research applications include studying the roles of caspase-6 in neurodegenerative diseases like Alzheimer's and Huntington's disease. A significant challenge with this compound is its poor cell permeability. Due to its peptidic nature and hydrophilic properties, it is largely prevented from crossing the cell membrane to reach its intracellular target.[1]
Q2: How poor is the cell permeability of unmodified this compound?
A2: Studies have shown that this compound is predominantly excluded from the intracellular environment, with a cellular accumulation of only 0.16%.[1] In cell-based assays, it shows a high IC50 value of over 100 µM, indicating low efficacy. However, when the cell membrane barrier is removed in lysate-based assays, the IC50 value drops dramatically to 0.49 µM, highlighting that its inherent inhibitory activity is potent, but its poor permeability is the limiting factor.[1]
Q3: What are the primary strategies to improve the cell permeability of this compound?
A3: The main strategies to enhance the intracellular delivery of peptide-based inhibitors like this compound include:
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching this compound to a CPP, a short peptide sequence that can readily cross cell membranes, can facilitate its transport into the cell.
-
Backbone N-methylation: Modifying the peptide backbone by replacing amide protons with methyl groups can increase lipophilicity and reduce the energy required for membrane translocation.[3][4][5][6]
-
Cyclization: Constraining the peptide into a cyclic structure can improve its metabolic stability and, in some cases, enhance cell permeability by adopting a more membrane-compatible conformation.[7][8][9]
Q4: Will modifying this compound to improve permeability affect its inhibitory activity?
A4: It is possible that modifications could alter the binding affinity of this compound for caspase-6. The extent of this effect depends on the specific modification and its proximity to the active pharmacophore of the inhibitor. It is crucial to empirically validate the inhibitory activity of any modified this compound construct.
Troubleshooting Guide
This guide addresses common issues encountered when working to improve the intracellular concentration of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no detectable intracellular concentration of this compound after treatment. | Inherently poor permeability of the unmodified peptide. | 1. Implement a permeability enhancement strategy such as CPP conjugation, N-methylation, or cyclization. 2. Increase the extracellular concentration of this compound, though this may lead to off-target effects or cytotoxicity. |
| CPP-conjugated this compound shows low intracellular uptake. | 1. The chosen CPP is not efficient for the cell type being used. 2. The conjugation chemistry is sterically hindering the CPP's function. 3. The conjugate is being trapped in endosomes. | 1. Test a panel of different CPPs (e.g., TAT, Penetratin, poly-arginine) to find the most effective one for your cell line. 2. Incorporate a flexible linker (e.g., glycine-serine repeats) between the CPP and this compound. 3. Include an endosomal escape moiety in your construct or co-administer an endosomolytic agent. |
| N-methylated or cyclized this compound still exhibits poor permeability. | 1. The position of N-methylation or the conformation of the cyclized peptide is not optimal for membrane crossing. 2. The overall hydrophobicity is still too low. | 1. Systematically vary the position of N-methylation or the linker chemistry for cyclization to identify more permeable analogues. 2. Combine N-methylation with the incorporation of more hydrophobic amino acid residues, if possible without compromising activity. |
| High variability in permeability assay results. | 1. Inconsistent cell monolayer integrity in assays like Caco-2. 2. Degradation of the peptide in the assay medium. 3. Inaccurate quantification of intracellular peptide. | 1. Routinely check monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements. 2. Assess the stability of your this compound construct in the specific cell culture medium over the time course of the experiment using HPLC or LC-MS. 3. Utilize a robust quantification method like LC-MS/MS with a stable isotope-labeled internal standard for accurate measurement. |
Quantitative Data on this compound Permeability
Direct comparative data for modified this compound is limited in published literature. The following table summarizes the known permeability of the unmodified peptide and provides an illustrative expectation of improvement based on data from analogous peptide modifications.
| Compound | Permeability Metric | Value/Expected Outcome | Notes |
| This compound (Unmodified) | Cellular Accumulation | 0.16% | Demonstrates very low intrinsic permeability.[1] |
| This compound (Unmodified) | IC50 in Cellular Assay | >100 µM | High concentration needed to see an effect in whole cells.[1] |
| This compound (Unmodified) | IC50 in Lysate Assay | 0.49 µM | Shows high potency when the cell membrane is not a barrier.[1] |
| CPP-Ac-VEID-CHO (Illustrative) | Cellular Uptake | Expected significant increase (e.g., 10 to 30-fold) | The exact fold increase is dependent on the CPP and cell type. For example, polyarginine has shown a 10-30 times greater uptake than TAT in some cell lines.[10] |
| N-methylated this compound (Illustrative) | Permeability Coefficient (Papp) | Expected increase | N-methylation generally correlates with increased permeability.[3] The degree of improvement depends on the number and position of methyl groups.[11] |
| Cyclized this compound (Illustrative) | Permeability Coefficient (Papp) | Potential for increase | Cyclization can improve permeability compared to linear counterparts, but this is not a universal rule and is highly dependent on the final conformation.[8][9] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide
This protocol is a general method for the selective N-methylation of peptides on a solid support, adapted from optimized procedures.
Materials:
-
Peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
N-methylpyrrolidine (NMP)
-
Dimethyl sulfate (DMS) or methyl iodide (MeI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
Procedure:
-
Sulfonylation:
-
Swell the peptide-resin in NMP.
-
Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.
-
Add the solution to the resin and mix for approximately 20 minutes.
-
-
Methylation:
-
Wash the resin with NMP.
-
Prepare a solution of DBU (5 equivalents) and DMS or MeI (10 equivalents) in NMP.
-
Add the methylation solution to the resin and mix for 5-10 minutes. Repeat this step once.
-
-
Desulfonylation:
-
Wash the resin with NMP.
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.
-
Add the desulfonylation solution to the resin and mix for 5-10 minutes. Repeat this step once.
-
-
Washing and Cleavage:
-
Thoroughly wash the resin with NMP, followed by dichloromethane (DCM).
-
Dry the resin and proceed with standard cleavage and deprotection protocols.
-
Note: This optimized procedure can significantly reduce the time required for N-methylation compared to older methods.[12][13]
Protocol 2: On-Resin Peptide Cyclization via Click Chemistry
This protocol describes a general method for the cyclization of peptides containing azide and alkyne functionalities using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.
Materials:
-
Peptide-resin with incorporated azide and alkyne-containing amino acids
-
Copper(I) bromide (CuBr)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous ascorbic acid solution (0.1 M)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Isopropanol, Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM for 10 minutes.
-
Degas DMSO by bubbling nitrogen through it for at least 10 minutes.
-
Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.
-
Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.
-
Purge the reaction vessel with nitrogen for 5 minutes, then seal and shake gently at room temperature for 16-18 hours.
-
Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM.
-
Dry the resin under vacuum before proceeding with cleavage from the resin.
Reference for this procedure can be found in Ingale, S., & Dawson, P. E. (2011). Org. Lett., 13, 2822-5.[1]
Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of an intracellular peptide like this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with this compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer or methanol/acetonitrile/water mixture)
-
Stable isotope-labeled (SIL) this compound as an internal standard
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove extracellular peptide.
-
Harvest the cells by trypsinization, followed by centrifugation to obtain a cell pellet.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Spike the lysate with a known concentration of the SIL internal standard.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
-
Protein Precipitation:
-
Add at least 3 volumes of ice-cold acetonitrile to the cell lysate to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the native this compound and the SIL internal standard.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the native peptide to the internal standard against a standard curve.
-
This general protocol can be adapted and optimized for specific cell types and LC-MS/MS instrumentation.[11][14][15][16][17]
Visualizations
Caspase-6 Signaling Pathway
The following diagram illustrates the central role of caspase-6 in both the intrinsic and extrinsic apoptosis pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Backbone N-methylation on the Cell Permeability of Small ... - Susan O'Brien - Google 圖書 [books.google.com.hk]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
addressing Ac-VEID-CHO lack of specificity in assays
Technical Support Center: Ac-VEID-CHO
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of this compound, with a focus on addressing its lack of specificity in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide aldehyde that functions as a reversible inhibitor of caspases. Its peptide sequence, VEID (Val-Glu-Ile-Asp), was designed to mimic the cleavage site of Lamin A/C, a primary substrate for caspase-6.[1] Therefore, this compound is primarily used as a caspase-6 inhibitor in studies of apoptosis and neurodegenerative diseases like Alzheimer's and Huntington's disease.[2][3]
Q2: Why am I seeing inhibition of other caspases (e.g., caspase-3 or -8) when using this compound?
This is a critical and common issue stemming from the overlapping substrate specificities among caspases.[4] While the VEID sequence is preferred by caspase-6, other caspases can also be inhibited by this compound, sometimes with even greater potency. For instance, this compound has been shown to inhibit caspase-3 with an IC50 value (13.6 nM) that is slightly lower than its IC50 for caspase-6 (16.2 nM).[2][3] Caspase-8, which recognizes the IETD sequence, can also be inhibited.[4][5] This lack of specificity is a known limitation of many peptide-based caspase inhibitors.[6][7]
Q3: How can I confirm that the effects I'm observing are specific to caspase-6 inhibition?
To ensure your results are specific to caspase-6, you must perform several control experiments:
-
Use an Orthogonal Method: Validate your findings using a non-enzymatic assay. For example, use Western blotting to detect the cleavage of a specific caspase-6 substrate, like Lamin A/C, and confirm that this compound prevents this cleavage.[1]
-
Run Parallel Assays: Test the effect of this compound on the activity of other caspases, particularly caspase-3 and caspase-8, using their respective specific fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8).[4][8]
-
Titrate the Inhibitor: Use the lowest possible concentration of this compound that gives you an effect in your primary assay to minimize off-target inhibition.
-
Use a Negative Control: Employ an inactive analog of the inhibitor if available, or use a different, structurally unrelated caspase-6 inhibitor to see if it replicates the results.
Q4: Are there more specific alternatives to this compound for inhibiting caspase-6?
The field is continuously working on developing more specific, non-peptide inhibitors to overcome the limitations of compounds like this compound.[6] While this compound is widely used, researchers should consult recent literature and supplier databases for novel, more selective caspase-6 inhibitors that may have become available. For ultimate specificity, genetic approaches such as using cells with a knockout or knockdown of the caspase-6 gene (CASP6) are considered the gold standard.
Troubleshooting Guide
Problem: Unexpected or inconsistent results in caspase activity assays.
If your experiments with this compound are yielding confusing data, such as inhibition of multiple caspases or high variability, the inhibitor's lack of specificity is a likely cause.
Step 1: Quantify the Lack of Specificity
The first step is to understand the quantitative cross-reactivity of this compound. Peptide-based inhibitors often have overlapping activity profiles.
Table 1: Inhibitory Potency (IC50) of this compound Against Various Caspases
| Caspase Target | IC50 Value (nM) | Specificity Concern |
| Caspase-3 | 13.6 nM | High |
| Caspase-6 | 16.2 nM | (Target) |
| Caspase-7 | 162.1 nM | Moderate |
| Data sourced from MedchemExpress.[2][3] |
As the table clearly shows, this compound inhibits caspase-3 with slightly higher potency than its intended target, caspase-6.[2][3] This is a critical factor to consider when interpreting your data.
Step 2: Visualize the Problem - Signaling & Workflow
Understanding the caspase cascade and having a clear troubleshooting plan is essential.
Step 3: Implement Control Experiments - Detailed Protocols
To dissect the activity of this compound, perform the following key experiments.
Protocol 1: Fluorometric Caspase Activity Assay
This protocol allows for the measurement of specific caspase activity in cell lysates using fluorogenic substrates.
-
Objective: To measure the activity of caspase-6 (using Ac-VEID-AFC), caspase-3 (Ac-DEVD-AFC), and caspase-8 (Ac-IETD-AFC) in the presence and absence of this compound.
-
Materials:
-
Cell lysate from treated and untreated cells.
-
Chilled Lysis Buffer (e.g., 10X buffer diluted to 1X).[9]
-
2X Reaction Buffer (containing 10 mM DTT, prepare fresh).[10]
-
Fluorogenic Substrates: Ac-VEID-AFC, Ac-DEVD-AFC, Ac-IETD-AFC (1 mM stock in DMSO).[8][9]
-
This compound inhibitor.
-
96-well, flat-bottom, opaque microplate.[11]
-
Fluorometer with appropriate filters (Excitation: ~400 nm, Emission: ~505 nm for AFC).[9][12]
-
-
Procedure:
-
Prepare Lysates: Culture and treat cells to induce apoptosis. Harvest cells, wash with cold PBS, and lyse using chilled Lysis Buffer.[10][11] Incubate on ice for 10-20 minutes, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris.[10][11] Collect the supernatant (cytosolic extract).
-
Determine Protein Concentration: Use a standard method like the Bradford assay to determine the protein concentration of each lysate.[10]
-
Set Up Reactions: In the 96-well plate, set up your reactions in duplicate or triplicate. For each lysate condition, you will have:
-
Lysate + Reaction Buffer (No inhibitor control)
-
Lysate + Reaction Buffer + this compound (Your experimental condition)
-
Buffer Only (Blank)
-
-
Assay Plate Setup (per well):
-
Add 50-100 µg of protein lysate, adjusting the volume to 50 µL with Lysis Buffer.[10]
-
For inhibitor wells, pre-incubate the lysate with your desired concentration of this compound for 10-15 minutes at room temperature.[10]
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the appropriate 1 mM fluorogenic substrate stock (final concentration 50 µM).[12]
-
-
Measure Fluorescence: Immediately place the plate in a fluorometer pre-set to the correct temperature (e.g., 37°C).[12] Read fluorescence intensity every 5-10 minutes for 1-2 hours.
-
Analyze Data: Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence vs. time plot.[11] Compare the rates between your uninhibited and inhibited samples for each caspase substrate to determine the extent of off-target inhibition.
-
Protocol 2: Western Blot for Cleaved Lamin A/C
This protocol validates caspase-6 activity by detecting the cleavage of its specific substrate, Lamin A.
-
Objective: To determine if this compound specifically blocks the cleavage of Lamin A (a caspase-6 substrate) in apoptotic cells.
-
Materials:
-
Cell lysates prepared as above.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer (e.g., 5% w/v nonfat dry milk in 1X TBS with 0.1% Tween® 20).[13]
-
Primary Antibody: Anti-Lamin A/C that detects the cleaved fragment, or an antibody specific to cleaved caspase-6.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Protein Separation: Load equal amounts of protein (20-40 µg) from each lysate onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle shaking.[13][14]
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., 1X TBS-T).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Look for the appearance of the cleaved Lamin A fragment (~28 kDa) in your apoptotic sample.[1] A successful, specific inhibition by this compound should show a significant reduction or absence of this cleaved band compared to the untreated apoptotic control. Also probe for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.[14]
-
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 半胱天冬酶抑制剂和活化剂 [sigmaaldrich.com]
- 6. Inhibitory Mechanism of Caspase-6 Phosphorylation Revealed by Crystal Structures, Molecular Dynamics Simulations, and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. thco.com.tw [thco.com.tw]
- 10. benchchem.com [benchchem.com]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. takarabio.com [takarabio.com]
- 13. Caspase-6 Antibody (#9762) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Caspase-6 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
Ac-VEID-CHO inconsistent results in apoptosis assays
Welcome to the technical support center for Ac-VEID-CHO. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in apoptosis assays using this caspase inhibitor.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using this compound.
Q1: Why am I seeing incomplete inhibition of apoptosis in my experiments?
A1: There are several potential reasons for incomplete apoptosis inhibition:
-
Caspase Specificity: this compound is a potent inhibitor of caspase-6, but it also significantly inhibits caspase-3.[1][2][3][4] If apoptosis in your model is driven by other caspases (like caspase-7, -8, or -9) that are less sensitive to this inhibitor, you will observe incomplete blockage of cell death.
-
Caspase-Independent Cell Death: The apoptotic stimulus you are using might trigger caspase-independent cell death pathways.[5] These pathways are not inhibited by this compound. Consider using alternative methods like Annexin V staining in conjunction with a viability dye to assess different cell death mechanisms.
-
Inhibitor Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve effective inhibition. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and apoptotic stimulus.[6]
-
Cell Permeability: Peptide-based inhibitors like this compound can have poor cell permeability.[3] While often used in whole-cell assays, its effectiveness can be limited if it doesn't reach the intracellular caspases at a sufficient concentration.
Q2: My results are inconsistent between different types of apoptosis assays. Why?
A2: This is a common issue stemming from the methodologies of different assays:
-
Overlapping Substrate Specificity: Fluorometric or colorimetric assays use short peptide substrates (e.g., VEID-pNA/AFC) to measure caspase activity. These substrates are not entirely specific. For example, while VEID is the preferred cleavage sequence for caspase-6, other caspases might also cleave it, leading to confounding results.[7][8][9]
-
Endpoint vs. Kinetic Measurements: An endpoint assay (like Western blot for cleaved PARP) gives a snapshot at one time point, while a kinetic caspase activity assay measures the rate of substrate cleavage over time. The timing of peak caspase activation can vary, so a single endpoint might miss the crucial window of activity.[8]
-
Recommendation: It is best practice to use multiple methods to confirm specific caspase activation.[8] For example, combine a caspase activity assay with a Western blot to detect the cleavage of a specific caspase-6 substrate, such as Lamin A/C.[1]
Q3: I am observing high background signal in my caspase activity assay.
A3: High background can be caused by several factors:
-
Reagent Instability: Key components of the assay buffer, such as Dithiothreitol (DTT), are unstable in solution at room temperature.[10] Always prepare fresh DTT-containing buffers for each experiment to ensure the caspase active site remains in a reduced, active state.[10]
-
Non-Specific Protease Activity: Cell lysates contain numerous proteases other than caspases that might cleave the synthetic substrate. Including a broad-spectrum protease inhibitor cocktail (excluding caspase inhibitors) during lysate preparation can help.
-
Incorrect Buffer pH: Caspase activity is optimal at a neutral pH (typically 7.2-7.5).[10] Verify the pH of your assay buffer.
Q4: I am not detecting any caspase-6 activity, even in my positive control.
A4: This issue points to a problem with the assay setup or reagents:
-
Insufficient Apoptosis Induction: Your stimulus may not be potent enough to activate the caspase cascade. Confirm that apoptosis is being induced using an independent method, such as Annexin V staining or TUNEL assay.[10]
-
Low Protein Concentration: The amount of caspase-6 in your cell lysate may be below the detection limit of the assay. Increase the number of cells used for lysate preparation or concentrate the lysate.[10]
-
Improper Reagent Storage: Ensure that the this compound inhibitor and the caspase substrate are stored correctly, typically at -20°C and protected from light and repeated freeze-thaw cycles.[10][11][12] this compound powder is stable for years when stored at -20°C.[1]
Q5: How can I be sure the activity I am inhibiting is truly from caspase-6?
A5: Given the overlapping specificity of caspase inhibitors, confirming the target is crucial.
-
Use Multiple Inhibitors: Compare the effects of this compound with a more specific caspase-3 inhibitor (like Ac-DEVD-CHO) and a pan-caspase inhibitor (like Z-VAD-FMK).[4] This can help dissect the relative contributions of different caspases.
-
Western Blotting: The most reliable method is to probe for the cleavage of specific caspase substrates. Caspase-6 is known to cleave Lamin A/C.[13][14] Observing reduced cleavage of Lamin A/C in the presence of this compound provides strong evidence for specific caspase-6 inhibition.
-
Genetic Approaches: If possible, use siRNA or shRNA to specifically knock down caspase-6 expression and observe if this phenocopies the effect of this compound.
Quantitative Data Summary
The following tables provide key quantitative data for the experimental use of this compound.
Table 1: Inhibitor Specificity (IC₅₀ Values)
| Caspase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| Caspase-6 | 16.2 | [1][2][3][4] |
| Caspase-3 | 13.6 | [1][2][3][4] |
| Caspase-7 | 162.1 |[1][2][3][4] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce the activity of an enzyme by 50%. Note the similar potency of this compound for caspase-6 and caspase-3.
Table 2: Recommended Working Concentrations
| Application | Cell Type/System | Concentration | Reference |
|---|---|---|---|
| Whole-Cell Assay | U937 Cells | 100 µM | [1] |
| Whole-Cell Assay | SK-N-AS Neuroblastoma | 0.49 µM (IC₅₀) | [1][2][3] |
| Cell-Free Extract | Norway Spruce | 2 µM | [1] |
| In vivo (Pollen Tubes) | Petunia hybrida | 0.25 mM |[6] |
Note: These are starting points. The optimal concentration should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Caspase-6 Colorimetric Activity Assay
This protocol provides a general method for measuring caspase-6 activity in cell lysates using a p-nitroanilide (pNA) conjugated substrate.
Materials:
-
Cells (treated and untreated controls)
-
This compound (for inhibitor control)
-
Caspase Substrate (e.g., Ac-VEID-pNA)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well flat-bottom plate
-
Microplate reader (405 nm)
Procedure:
-
Induce Apoptosis: Treat cells with your apoptotic stimulus. Include an untreated negative control.
-
Prepare Cell Lysate:
-
Harvest cells (adherent or suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 1-5 x 10⁶ cells per 50 µL).
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford assay).
-
-
Set up Assay Plate:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
For inhibitor controls, pre-incubate the lysate with this compound (e.g., final concentration of 10 µM) for 10-15 minutes at 37°C.
-
Bring the final volume in each well to 90 µL with Assay Buffer.
-
-
Initiate Reaction:
-
Add 10 µL of the caspase substrate (e.g., 2 mM stock of Ac-VEID-pNA, for a final concentration of 200 µM) to each well.
-
-
Incubate and Measure:
-
Data Analysis: Compare the absorbance values of your treated samples to the untreated controls. A significant reduction in signal in the presence of this compound confirms caspase-6-like activity.
Protocol 2: Western Blotting for Cleaved Lamin A/C
This protocol is for detecting the cleavage of Lamin A/C, a specific substrate of caspase-6, as a confirmation of its activity.
Materials:
-
Cell lysates (prepared as above)
-
SDS-PAGE gels (e.g., 10-12%)
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Lamin A/C, recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Prepare Samples: Mix cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. For smaller cleaved fragments, use a 0.2 µm pore size membrane and consider optimizing transfer time to avoid over-transfer.[17]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Lamin A/C antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system. Look for the appearance of the cleaved Lamin A/C fragment (~28 kDa) and a corresponding decrease in the full-length protein (~69 kDa) in apoptotic samples. This cleavage should be reduced in samples pre-treated with this compound.
Visualizations
Caspase-6 Signaling Pathway
Caption: Role of Caspase-6 in the apoptotic cascade and its inhibition by this compound.
Experimental Workflow for Apoptosis Inhibition Assay
Caption: Logical workflow for designing and interpreting apoptosis inhibition experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apoptosis-inducing factor is involved in the regulation of caspase-independent neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 8. Caspase assay selection guide | Abcam [abcam.com]
- 9. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Identification of the novel substrates for caspase-6 in apoptosis using proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. ulab360.com [ulab360.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ac-VEID-CHO in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing the caspase-6 inhibitor, Ac-VEID-CHO. This resource provides essential guidance on addressing the common challenge of inhibitor degradation in long-term cell culture experiments, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-6, an executioner caspase involved in the apoptotic signaling cascade.[1] It is frequently used in studies of apoptosis and neurodegenerative conditions like Alzheimer's and Huntington's disease.[2] The aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase enzyme.[3]
Q2: My long-term experiment ( > 24 hours) with this compound is showing inconsistent or no effect. What could be the cause?
A primary cause for diminished efficacy in long-term experiments is the degradation of the this compound peptide in the cell culture medium.[4] Peptide aldehydes are susceptible to several degradation pathways in aqueous, physiological environments (37°C, neutral pH), including:
-
Enzymatic Degradation: Proteases and peptidases present in serum or secreted by cells can cleave the peptide backbone.[4]
-
Chemical Instability: The aldehyde "warhead" can be oxidized, rendering the inhibitor inactive. The peptide bonds can also undergo hydrolysis.[5]
Q3: How often should I replenish the media with fresh this compound?
For long-term experiments, it is highly recommended to perform partial or complete media changes with freshly prepared this compound every 24 to 48 hours.[6] The optimal replenishment schedule depends on your specific cell line, cell density, and the serum concentration in your media. It is best to determine the stability of the inhibitor under your specific experimental conditions empirically (see Protocol 1).
Q4: How should I properly prepare and store this compound stock solutions?
To ensure maximum stability, prepare a concentrated stock solution (e.g., 10 mM) in sterile, anhydrous DMSO.[6] Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles and store them at -80°C.[4] When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of inhibitor effect over time. | Inhibitor Degradation: The compound has likely degraded due to proteases in the media or inherent chemical instability at 37°C.[4] | 1. Replenish Inhibitor: Change the media and add fresh this compound every 24 hours.[7] 2. Determine Half-Life: Perform a stability assay to determine the inhibitor's half-life in your specific media and cell conditions (See Protocol 1). 3. Reduce Serum: If your cells tolerate it, reduce the serum concentration to lower protease activity.[8] |
| High variability between experimental replicates. | Inconsistent Dosing: Degradation can lead to inconsistent effective concentrations if media changes are not synchronized. Precipitation: Diluting the concentrated DMSO stock too quickly or into cold media can cause the peptide to precipitate.[6] | 1. Synchronize Media Changes: Ensure all plates are treated and replenished at the same time. 2. Proper Dilution: Prepare working solutions by adding the DMSO stock to pre-warmed (37°C) media and vortexing gently. Visually inspect for precipitates before adding to cells.[6] |
| Cell toxicity observed at expected effective concentrations. | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Most cell lines can tolerate up to 0.5-1% DMSO. Off-Target Effects: While selective for caspase-6, at higher concentrations this compound can inhibit other caspases, such as caspase-3. | 1. Calculate Final DMSO%: Ensure the final concentration of DMSO in the culture medium does not exceed tolerated levels for your cell line. Run a vehicle control (media + DMSO) to confirm. 2. Dose-Response Curve: Perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line and assay. |
Data Presentation: Inhibitor Stability
While specific, published stability data for this compound is limited, the following table provides representative, hypothetical data for a typical peptide aldehyde inhibitor in standard cell culture conditions. Researchers should determine the precise stability for their own experimental setup.
Table 1: Representative Stability of a Peptide Aldehyde Inhibitor in Cell Culture Medium at 37°C
| Time (Hours) | % Remaining (Serum-Free Medium) | % Remaining (Medium + 10% FBS) |
| 0 | 100% | 100% |
| 8 | 85% | 70% |
| 24 | 55% | 30% |
| 48 | 20% | < 5% |
| 72 | < 5% | Not Detectable |
This table presents hypothetical data for illustrative purposes. FBS (Fetal Bovine Serum) contains proteases that accelerate peptide degradation.
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (with and without 10% FBS)
-
24-well, low-protein-binding culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Internal standard (a stable, unrelated small molecule)
Methodology:
-
Preparation: Prepare a 10 µM working solution of this compound in both serum-free and complete (10% FBS) culture medium.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C with 5% CO₂.
-
Time Points: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 4, 8, 24, 48 hours). The 0-hour sample should be taken immediately.[4]
-
Sample Quenching: To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing the internal standard. This stops further degradation and precipitates proteins.[4]
-
Processing: Vortex samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to HPLC vials. Analyze the samples via HPLC-UV, monitoring the peak area of this compound relative to the internal standard.
-
Calculation: Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average ratio at time 0.
Protocol 2: Long-Term Cell Culture with this compound Replenishment
This protocol outlines a general procedure for experiments lasting longer than 24 hours.
Methodology:
-
Cell Seeding: Seed cells at a density that will prevent them from becoming over-confluent during the experiment's duration.
-
Initial Treatment: The following day, remove the existing medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound. Remember to include a vehicle control (medium + equivalent DMSO concentration).
-
Inhibitor Replenishment: Every 24 hours, carefully aspirate the medium from the cells and replace it with an equal volume of fresh, pre-warmed medium containing the freshly diluted inhibitor. For suspension cells, gently pellet the cells by centrifugation (e.g., 150 x g for 5 minutes), aspirate the old medium, and resuspend in fresh medium with the inhibitor.[7]
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
References
- 1. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ac-VEID-CHO Toxicity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the potential toxicity of the caspase-6 inhibitor, Ac-VEID-CHO, in primary cell cultures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent inhibitor of caspase-6, an enzyme involved in apoptosis (programmed cell death) and neurodegenerative processes. It is often used in research to study the roles of caspase-6 in various cellular pathways. However, it's important to note that this compound also exhibits significant inhibitory activity against caspase-3 and, to a lesser extent, caspase-7.[1][2]
Q2: Why am I observing toxicity in my primary cells after treatment with this compound?
A2: Toxicity from this compound in primary cells can arise from several factors:
-
Off-Target Inhibition: this compound is not entirely specific for caspase-6 and potently inhibits caspase-3.[1][2] Caspase-3 has numerous non-apoptotic roles in cellular functions such as differentiation, proliferation, and synaptic plasticity.[3][4][5] Inhibiting these essential functions can lead to cytotoxicity.
-
Aldehyde Reactivity: The C-terminal aldehyde group (-CHO) in this compound is chemically reactive. Aldehydes can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular stress and damage.[6][7][8][9][10][11][12][13]
-
Concentration and Exposure Time: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. High concentrations or prolonged exposure to this compound can overwhelm cellular detoxification mechanisms and lead to cell death.
Q3: What are the typical signs of this compound-induced toxicity in primary cells?
A3: Signs of toxicity can vary depending on the cell type but may include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased lactate dehydrogenase (LDH) release into the culture medium.
-
Activation of stress-related signaling pathways.
-
Induction of apoptosis or necrosis at high concentrations.
Troubleshooting Guides
Problem 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the primary cell type. | Perform a dose-response experiment to determine the EC50 for toxicity in your specific primary cell type. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a non-toxic working concentration. |
| Off-target inhibition of essential caspase-3 activity. | Consider using a more specific caspase-6 inhibitor if available. Alternatively, try to rescue the cells by supplementing the culture medium with factors that promote pathways regulated by caspase-3 in a non-apoptotic context (this will be highly cell-type specific). |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to confirm. |
Problem 2: Inconsistent results or high variability between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in primary cell health. | Ensure consistent quality of primary cell isolations. Allow cells to acclimate to the culture conditions before starting the experiment. Monitor the health and confluence of the cells closely. |
| Inconsistent treatment duration. | Adhere to a strict and consistent incubation time for all experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against different caspases. Note that cytotoxicity data (IC50/EC50 for cell viability) in primary cells is not widely available in the literature and should be determined empirically for each cell type.
| Target | IC50 (nM) | Notes |
| Caspase-6 | 16.2[1][2] | Primary target. |
| Caspase-3 | 13.6[1][2] | Significant off-target inhibition. |
| Caspase-7 | 162.1[1][2] | Weaker off-target inhibition. |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Protocol 1: Determining the Cytotoxic EC50 of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a primary cell population by 50% (EC50).
Materials:
-
Primary cells of interest (e.g., primary neurons, hepatocytes, or endothelial cells)
-
Appropriate culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanisms of this compound action and toxicity.
Caption: Experimental workflow for toxicity assessment.
This technical support guide is intended to provide a starting point for troubleshooting this compound-related toxicity in primary cells. Due to the inherent variability of primary cells, it is crucial to empirically determine the optimal experimental conditions for your specific cell type and research question.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. Frontiers | Non-Canonical Roles of Apoptotic Caspases in the Nervous System [frontiersin.org]
- 5. Non-apoptotic functions of caspase-3 in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Apoptosis Inhibition: Ac-VEID-CHO vs. Z-VAD-FMK
In the intricate landscape of apoptosis research, the selection of an appropriate inhibitor is paramount to achieving reliable and interpretable results. Among the myriad of available caspase inhibitors, Ac-VEID-CHO and Z-VAD-FMK have emerged as widely utilized tools. This guide provides a comprehensive comparison of these two inhibitors, offering insights into their mechanisms of action, specificity, and potential off-target effects, supported by experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.
Mechanism of Action and Target Specificity
This compound is a synthetic, peptide-based aldehyde inhibitor. Its design is based on the preferred cleavage sequence of specific caspases. Aldehyde inhibitors like this compound are generally considered to be reversible or quasi-reversible, forming a covalent but unstable thiohemiacetal adduct with the catalytic cysteine residue in the caspase active site. This interaction is characterized by a relatively rapid on-off rate, allowing for a dynamic inhibition of caspase activity.
Z-VAD-FMK , in contrast, is a fluoromethylketone (FMK)-containing peptide that acts as an irreversible, pan-caspase inhibitor. The benzyloxycarbonyl (Z) group enhances its cell permeability.[1] The FMK moiety forms a stable covalent bond with the catalytic cysteine of caspases, leading to their permanent inactivation.[1] This irreversible nature makes Z-VAD-FMK a potent and broad-spectrum inhibitor of apoptosis.[2]
Data Presentation: A Quantitative Comparison
The following table summarizes the key characteristics and reported inhibitory concentrations (IC50) of this compound and Z-VAD-FMK against various caspases. It is important to note that these values are collated from various sources and experimental conditions may differ.
| Feature | This compound | Z-VAD-FMK |
| Inhibitor Type | Peptide Aldehyde (Reversible/Quasi-reversible) | Peptide Fluoromethylketone (Irreversible) |
| Specificity | Selective for specific executioner caspases | Broad-spectrum (Pan-caspase) |
| Cell Permeability | Generally lower | Enhanced by the Z-group |
| IC50 Caspase-1 | - | ~0.53 µM |
| IC50 Caspase-3 | Potent inhibitor | Potent inhibitor |
| IC50 Caspase-6 | Potent inhibitor | Inhibits |
| IC50 Caspase-7 | Potent inhibitor | Inhibits |
| IC50 Caspase-8 | - | Inhibits |
| IC50 Caspase-9 | - | Inhibits |
| Off-Target Effects | Less characterized | Can induce necroptosis, may affect other proteases |
| Common Working Conc. | 10-100 µM | 10-50 µM[3] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention of these inhibitors and the general workflow for their evaluation, the following diagrams are provided.
References
A Head-to-Head Comparison of Ac-VEID-CHO and Ac-DEVD-CHO for Caspase-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Caspase-3 Inhibitor
In the intricate landscape of apoptosis research and drug development, the selection of precise molecular tools is paramount. Caspase-3, a key executioner caspase, represents a critical node in the apoptotic signaling cascade, making its targeted inhibition a focal point of scientific inquiry. Among the arsenal of available inhibitors, the peptide aldehydes Ac-VEID-CHO and Ac-DEVD-CHO are two commonly employed reagents. This guide provides a comprehensive, data-driven comparison of their performance in inhibiting caspase-3, empowering researchers to make informed decisions for their experimental designs.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy and specificity of a caspase inhibitor are critical parameters for interpreting experimental outcomes. The following table summarizes the available quantitative data for this compound and Ac-DEVD-CHO, focusing on their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against caspase-3 and other relevant caspases.
| Inhibitor | Target Caspase | Inhibition Constant (Ki) | IC50 | Source(s) |
| Ac-DEVD-CHO | Caspase-3 | 0.23 nM | 140 pM | [1][2] |
| Caspase-7 | 1.6 nM | - | [1] | |
| Caspase-2 | 1.7 µM | - | [3] | |
| This compound | Caspase-3 | - | 13.6 nM | [4] |
| Caspase-6 | - | 16.2 nM | [4] | |
| Caspase-7 | - | 162.1 nM | [4] |
Key Insights from the Data:
-
Potency: Ac-DEVD-CHO exhibits exceptional potency against caspase-3, with a Ki value in the picomolar range (0.23 nM)[1]. This indicates a very high affinity for the active site of caspase-3. This compound is also a potent inhibitor of caspase-3, with a reported IC50 of 13.6 nM[4].
-
Selectivity: While both are potent caspase-3 inhibitors, their selectivity profiles differ. Ac-DEVD-CHO is also a strong inhibitor of caspase-7 (Ki of 1.6 nM) but shows significantly weaker inhibition of caspase-2 (Ki of 1.7 µM)[1][3]. This compound demonstrates potent inhibition of both caspase-3 (IC50 = 13.6 nM) and caspase-6 (IC50 = 16.2 nM), with weaker activity against caspase-7 (IC50 = 162.1 nM)[4]. The choice between the two may, therefore, depend on the specific involvement of other caspases in the experimental system under investigation.
Signaling Pathway and Inhibition Mechanism
To understand the context of their application, it is crucial to visualize the caspase-3 activation pathway and the mechanism of inhibition by these peptide aldehydes.
Caption: Caspase-3 activation and inhibition pathway.
The diagram illustrates that both the extrinsic and intrinsic apoptotic pathways converge on the activation of procaspase-3 to its active form. Ac-DEVD-CHO and this compound act as competitive inhibitors, binding to the active site of caspase-3 and preventing the cleavage of its downstream substrates, thereby blocking the execution of apoptosis. Ac-DEVD-CHO is a synthetic tetrapeptide inhibitor of Caspase-3 that contains the amino acid sequence of the PARP cleavage site[5].
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed methodologies for key experiments cited in the comparison of this compound and Ac-DEVD-CHO.
Protocol for Caspase-3 Fluorometric Assay
This protocol is adapted from standard fluorometric assays used to measure caspase-3 activity in cell lysates.
Materials:
-
Cells of interest (treated and untreated)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Fluorometer with appropriate excitation/emission filters (e.g., Ex/Em = 380/460 nm for AMC or 400/505 nm for AFC)
-
Recombinant active caspase-3 (for positive control)
-
Ac-DEVD-CHO or this compound inhibitor
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10^6 cells per 50 µL).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of Ac-DEVD-CHO or this compound for 10-15 minutes at 37°C.
-
Prepare a reaction mixture containing Assay Buffer and the fluorogenic substrate (final concentration typically 20-50 µM).
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at 37°C using a fluorometer. Take readings every 1-2 minutes for at least 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity.
-
Protocol for Determination of IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a caspase inhibitor.
Materials:
-
Recombinant active caspase-3
-
Assay Buffer (as described above)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
Serial dilutions of the inhibitor (this compound or Ac-DEVD-CHO)
-
96-well black, flat-bottom microplate
-
Fluorometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of recombinant active caspase-3 to each well.
-
Add serial dilutions of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence kinetically as described in the caspase activity assay protocol.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. For a competitive inhibitor, the IC50 is expected to be similar to the Ki when the substrate concentration is much lower than the Michaelis constant (Km)[2].
-
Caption: Experimental workflow for caspase inhibition assays.
Conclusion
Both this compound and Ac-DEVD-CHO are valuable tools for the study of caspase-3-mediated apoptosis. Ac-DEVD-CHO stands out for its exceptional potency against caspase-3. However, its cross-reactivity with caspase-7 should be considered. This compound, while slightly less potent against caspase-3, offers a different selectivity profile with strong inhibition of caspase-6. The choice between these inhibitors should be guided by the specific experimental context, the potential involvement of other caspases, and the desired level of selectivity. By carefully considering the quantitative data and employing rigorous experimental protocols as outlined in this guide, researchers can enhance the precision and reliability of their findings in the complex and dynamic field of apoptosis research.
References
Unveiling the Specificity of Ac-VEID-CHO: A Comparative Guide to its Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibitors, understanding the precise specificity of a compound is paramount. Ac-VEID-CHO, a tetrapeptide aldehyde, is widely recognized as a potent inhibitor of Caspase-6, a key player in apoptosis and neurodegenerative pathways. This guide provides an objective comparison of this compound's performance, delving into its cross-reactivity with other proteases, supported by experimental data, and offering detailed protocols for its use.
This compound (N-Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartal) is a synthetic, reversible inhibitor that mimics the caspase cleavage sequence. Its primary targets are members of the caspase family, a group of cysteine-aspartic proteases crucial for programmed cell death. However, the nuanced landscape of protease inhibition demands a closer look at its activity beyond its intended targets.
Performance Profile: Potency Against Caspase Family Members
This compound exhibits potent inhibitory activity against several key executioner caspases. Its efficacy is most pronounced against Caspase-6 and Caspase-3, with slightly less, though still significant, activity towards Caspase-7. The half-maximal inhibitory concentrations (IC50) highlight this profile:
| Protease | IC50 (nM) |
| Caspase-6 | 16.2[1][2] |
| Caspase-3 | 13.6[1][2] |
| Caspase-7 | 162.1[1][2] |
This data underscores the high potency of this compound for Caspases-3 and -6, making it a valuable tool for studying the roles of these enzymes in cellular processes. It also demonstrates a degree of selectivity, with approximately 10-fold lower potency against Caspase-7. The compound also inhibits VEIDase activity with an IC50 of 0.49 µM[1][2].
Beyond the Caspase Family: Assessing Cross-Reactivity
A critical consideration for any protease inhibitor is its potential for off-target effects. While this compound is designed to target caspases, its reactivity against other classes of proteases, such as serine proteases, metalloproteinases, or other cysteine proteases like calpains and cathepsins, is a key aspect of its specificity profile.
Currently, publicly available data quantifying the cross-reactivity of this compound against a broad panel of non-caspase proteases is limited. The high conservation of the active site within the cysteine protease family presents a challenge for achieving absolute selectivity with active-site-directed inhibitors[3]. Peptide aldehydes, the chemical class to which this compound belongs, are known to have the potential to inhibit other cysteine proteases, such as calpains, although often with lower potency[4].
For definitive assessment of cross-reactivity, researchers should perform secondary screening against a panel of relevant proteases specific to their experimental system.
Alternative Approaches to Caspase-6 Inhibition
The quest for highly selective Caspase-6 inhibitors has led to the development of alternative strategies, including allosteric inhibitors. These compounds bind to sites on the enzyme distinct from the active site, often offering a higher degree of isoform specificity[5][6][7]. One such novel allosteric inhibitor, Methyl 3-[(2,3-dihydro-1-benzofuran-2-yl formamido) methyl]-5-(furan-2-amido) benzoate (C13), has shown selective inhibition against a mutant variant of human Caspase-6[7]. Researchers requiring exquisite selectivity for Caspase-6 may consider exploring these newer generations of inhibitors.
Experimental Protocols: Measuring Caspase Inhibition
To enable rigorous and reproducible research, a detailed protocol for a biochemical assay to determine the inhibitory activity of compounds like this compound against Caspase-6 is provided below. This protocol is based on established methodologies using a fluorogenic substrate.
Biochemical Assay for Caspase-6 Inhibition
Materials:
-
Recombinant human Caspase-6 (active enzyme)
-
This compound (or other test inhibitors)
-
Fluorogenic Caspase-6 substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)
-
Caspase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
DMSO (for dissolving compounds)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Caspase Assay Buffer to achieve a range of desired final concentrations.
-
Assay Plate Setup:
-
Background Wells: Add Caspase Assay Buffer only.
-
100% Activity Wells (Negative Control): Add diluted Caspase-6 enzyme and an equivalent volume of DMSO (without inhibitor).
-
Inhibitor Wells: Add diluted Caspase-6 enzyme and the desired concentrations of the inhibitor.
-
Positive Control: Use a known potent inhibitor of Caspase-6 at a concentration expected to give maximal inhibition.
-
-
Pre-incubation: Add 5 µL of the diluted Caspase-6 enzyme to the appropriate wells. Then, add 5 µL of the diluted inhibitor or DMSO control. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the Caspase-6 substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light. The optimal incubation time may need to be determined empirically.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: The Role of Caspase-6
Caspase-6 is an executioner caspase involved in both the intrinsic and extrinsic apoptotic pathways. Its activation is a critical step in the dismantling of the cell. Beyond its role in apoptosis, Caspase-6 has been implicated in the pathogenesis of neurodegenerative diseases such as Huntington's and Alzheimer's disease, where it cleaves key neuronal proteins like huntingtin and amyloid precursor protein (APP)[8][9][10].
Caption: Caspase-6 activation and its role in apoptosis and neurodegeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 'Polymorphism-aided' Selective Targeting and Inhibition of Caspase-6 by a Novel Allosteric Inhibitor Towards Efficient Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Caspase-6 Inhibitors in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Caspase-6 is a critical executioner caspase implicated in the pathogenesis of neurodegenerative diseases, including Huntington's and Alzheimer's.[1] Its role in cleaving key neuronal proteins, such as huntingtin (Htt), amyloid precursor protein (APP), and tau, makes it a compelling therapeutic target.[2][3] However, the development of selective caspase-6 inhibitors has been challenging due to the high degree of homology among caspase family members. This guide provides a comparative overview of emerging alternative inhibitors, focusing on non-peptide and allosteric modulators, and presents supporting experimental data and protocols to aid researchers in their pursuit of novel neuroprotective strategies.
Performance Comparison of Alternative Caspase-6 Inhibitors
The development of selective caspase-6 inhibitors has moved beyond traditional peptide-based active site inhibitors to explore novel mechanisms of action. This table summarizes the quantitative performance of representative alternative inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Cellular Potency (Lamin A Cleavage) | Reference |
| Z-VEID-FMK | Peptide (Reference) | Active Site | - | - | - | [4] |
| Compound 3a | Covalent (Non-peptide) | Non-catalytic Cysteine (C264) | Low nM | - | 170 nM | [5][6] |
| S10G | Allosteric (Non-peptide) | Allosteric Pocket | 4.2 µM | - | - | [7][8] |
| C13 | Allosteric (Non-peptide) | Allosteric Pocket | 13.2 µM | - | - | [7][8] |
| Htt-derived Peptide | Peptide | Active Site | - | - | Reduces mutant Htt proteolysis | |
| Zinc (Zn2+) | Allosteric (Ion) | Exosite | 0.37 µM | - | - | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the caspase-6 signaling pathway in neurodegeneration and a general workflow for screening caspase-6 inhibitors.
Caption: Caspase-6 signaling in neurodegeneration.
Caption: General workflow for caspase-6 inhibitor screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments cited in the evaluation of caspase-6 inhibitors.
Caspase-6 Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and published research.[9][10]
Materials:
-
Recombinant active caspase-6
-
Caspase assay buffer (50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)[4]
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
Test inhibitors
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in caspase assay buffer.
-
In a 96-well black microplate, add 10 µL of each inhibitor dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 80 µL of pre-warmed caspase assay buffer containing recombinant active caspase-6 to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate Ac-VEID-AFC (final concentration ~50 µM) to each well.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Western Blot for Cleaved Lamin A/C in Neuroblastoma Cells
This protocol is based on established methods for detecting caspase-6 activity in a cellular context.[11][12]
Materials:
-
SK-N-AS human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Staurosporine (apoptosis inducer)
-
Test inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-cleaved Lamin A (Asp230), Rabbit anti-Lamin A/C, and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SK-N-AS cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of the test inhibitor for 1 hour.
-
Induce apoptosis by treating the cells with staurosporine (e.g., 1 µM) for 4-6 hours. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the cleaved Lamin A signal to the loading control (β-actin) to quantify the inhibitory effect.
Conclusion
The landscape of caspase-6 inhibitors is evolving, with promising new classes of molecules that offer improved selectivity and novel mechanisms of action. Allosteric inhibitors and covalent modifiers targeting non-catalytic residues represent significant advancements in the field.[5][7] The data and protocols presented in this guide are intended to provide researchers with a solid foundation for comparing these alternative inhibitors and designing experiments to further investigate their therapeutic potential in neurodegenerative diseases. Continued exploration of these and other innovative inhibitory strategies will be crucial in the development of effective treatments for these devastating disorders.
References
- 1. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage at the 586 Amino Acid Caspase-6 Site in Mutant huntingtin Influences Caspase-6 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-mediated Allosteric Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engaging a Non-catalytic Cysteine Residue Drives Potent and Selective Inhibition of Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Allosteric Inhibitors against Active Caspase-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Showdown: Unmasking the Most Potent and Selective Caspase-6 Inhibitors for Neurodegenerative Disease Research
For researchers and drug developers in the neurodegenerative disease space, the quest for selective and potent caspase-6 inhibitors is of paramount importance. Caspase-6, a key executioner enzyme in the apoptotic cascade, has emerged as a critical therapeutic target in conditions such as Huntington's and Alzheimer's disease. This guide provides a head-to-head comparison of prominent caspase-6 inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool compounds for research and development.
This comparative analysis delves into the performance of various classes of caspase-6 inhibitors, including classic peptide-based inhibitors, novel irreversible inhibitors targeting a unique non-catalytic cysteine, and allosteric modulators. We present a detailed examination of their potency, selectivity, and cellular activity, drawing from publicly available research to offer a clear, data-driven overview.
At the Bench: A Comparative Look at Inhibitor Potency and Selectivity
The ideal caspase-6 inhibitor should exhibit high potency towards its target while demonstrating minimal off-target effects against other members of the highly homologous caspase family. Here, we summarize the biochemical and cellular inhibitory activities of several key caspase-6 inhibitors.
A novel irreversible inhibitor, identified as compound 3a , has demonstrated exceptional potency and selectivity. This inhibitor targets a non-catalytic cysteine residue (C264) unique to caspase-6, conferring a significant advantage in terms of specificity. In biochemical assays, 3a exhibited a half-maximal inhibitory concentration (IC50) of 8 nM against caspase-6.[1] Impressively, when tested against a panel of other human caspases (C1-C10) at a concentration of 10 µM (>100-fold its caspase-6 IC50), no significant inhibition was observed, highlighting its exquisite selectivity.[1]
In cellular assays, the potency of these novel inhibitors was evaluated by measuring the cleavage of lamin A, a specific substrate of caspase-6. In an in-cell western assay, compound 3a inhibited the staurosporine-induced cleavage of lamin A with an IC50 of 170 ± 4 nM.[1] A related compound, 2a , showed a cellular IC50 of 14.2 ± 2.4 μM.[1]
For comparison, peptide-based inhibitors have been widely used as research tools. A novel peptide inhibitor derived from the huntingtin protein, ED11 , demonstrated an IC50 value of 12.12 nM in a FRET-based huntingtin cleavage assay.[2] This was found to be more potent than the well-known pan-caspase inhibitor Z-VAD-FMK , which had an IC50 of 4.62 nM in the same assay but is known to inhibit multiple caspases.[2]
Allosteric inhibitors represent another promising class of molecules that target sites distinct from the active site, often leading to greater selectivity. A virtual screening effort identified several novel allosteric inhibitors of caspase-6, with IC50 values ranging from approximately 2 to 13 µM in recombinant human caspase-6 activity assays.[3] For instance, the allosteric inhibitor S10G was identified with an IC50 of 4.2 µM, and C13 with an IC50 of 13.2 µM.[3]
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 | Selectivity Profile | Reference |
| 3a | Irreversible | Non-catalytic Cys264 | 8 nM | 170 ± 4 nM (Lamin A cleavage) | Highly selective over caspases 1-5, 7-10 | [1] |
| 2a | Irreversible | Non-catalytic Cys264 | 180 nM | 14.2 ± 2.4 μM (Lamin A cleavage) | Not explicitly detailed but targets unique residue | [1] |
| ED11 | Peptide-based | Active Site | 12.12 nM (Huntingtin cleavage) | Not Reported | Selective for caspase-6 over caspase-3 | [2] |
| Z-VAD-FMK | Peptide-based (Pan-caspase) | Active Site | 4.62 nM (Huntingtin cleavage) | Not Reported | Broad-spectrum caspase inhibitor | [2] |
| S10G | Allosteric | Allosteric Pocket | 4.2 µM | Not Reported | Targets a non-conserved allosteric site | [3] |
| C13 | Allosteric | Allosteric Pocket | 13.2 µM | Not Reported | Targets a non-conserved allosteric site | [3] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental context of these findings is crucial for their application. The following diagrams illustrate the caspase-6 signaling pathway and a general workflow for evaluating caspase-6 inhibitors.
Experimental Corner: Key Methodologies
Reproducibility and standardization are cornerstones of robust scientific inquiry. Below are detailed protocols for key experiments cited in the evaluation of caspase-6 inhibitors.
Biochemical Caspase Activity Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified caspase-6.
-
Materials:
-
Recombinant active human caspase-6
-
Fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC)
-
Assay Buffer: 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2
-
Test compounds and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a defined amount of recombinant active caspase-6 to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In-Cell Western Assay for Lamin A Cleavage
This cell-based assay quantifies the inhibition of caspase-6 activity by measuring the cleavage of its endogenous substrate, lamin A.
-
Materials:
-
Human cell line expressing lamin A (e.g., HEK293T)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Test compounds and control inhibitors
-
Primary antibody specific for cleaved lamin A
-
Primary antibody for a loading control (e.g., vinculin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Formaldehyde for fixing cells
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Infrared imaging system (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Induce apoptosis by adding staurosporine (e.g., 1 µM) and incubate for an appropriate time (e.g., 3-6 hours).
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary antibodies against cleaved lamin A and the loading control.
-
Wash the cells and incubate with the corresponding infrared dye-conjugated secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both cleaved lamin A and the loading control.
-
Normalize the cleaved lamin A signal to the loading control signal.
-
Calculate the percentage of inhibition for each compound concentration and determine the cellular IC50 value.
-
Concluding Remarks
The development of highly potent and selective caspase-6 inhibitors is a rapidly advancing field. The novel irreversible inhibitors targeting a unique non-catalytic cysteine, such as compound 3a , represent a significant step forward in achieving exquisite selectivity, a critical attribute for therapeutic development. While classic peptide-based inhibitors remain valuable research tools, their utility can be limited by off-target effects. Allosteric inhibitors offer an alternative strategy to achieve selectivity, though the identified compounds to date exhibit more moderate potency.
For researchers, the choice of a caspase-6 inhibitor will depend on the specific experimental needs. For cellular and in vivo studies where selectivity is paramount, inhibitors like 3a are superior choices. For biochemical screening or as a positive control in apoptosis assays, peptide-based inhibitors can be suitable, provided their limitations are acknowledged. The continued exploration of diverse inhibitory mechanisms will undoubtedly yield even more refined tools to dissect the role of caspase-6 in health and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Allosteric Inhibitors against Active Caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-VEID-CHO Activity: A Comparative Guide to Biochemical Assays
For researchers in neurodegenerative disease and apoptosis, the tetrapeptide aldehyde Ac-VEID-CHO is a widely utilized tool for inhibiting caspase-6, a key executioner caspase. However, its efficacy and specificity require rigorous validation. This guide provides a comparative overview of key biochemical assays to assess this compound activity, presenting quantitative data for comparison with alternative inhibitors and detailed experimental protocols.
Performance Comparison of Caspase-6 Inhibitors
This compound exhibits potent inhibition of caspase-6, but it is not entirely selective and can inhibit other executioner caspases, notably caspase-3.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used or alternative caspase inhibitors against executioner caspases. This data highlights the importance of selecting an appropriate inhibitor based on the specific experimental context and the need for specificity controls. For instance, while this compound is a potent caspase-6 inhibitor, Ac-DEVD-CHO shows greater potency against caspase-3 and -7.[2] The pan-caspase inhibitor Z-VAD-FMK, while broadly effective, lacks specificity.[2]
| Inhibitor | Target Specificity | Caspase-6 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Reference |
| This compound | Primarily Caspase-6 | 16.2 | 13.6 | 162.1 | [2] |
| Ac-DEVD-CHO | Primarily Caspase-3/7 | 30.5 | 1.3 | 3.7 | [2] |
| Ac-IETD-CHO | Primarily Caspase-8 | 53.2 | 75.8 | 552.8 | [2] |
| z-VEID-FMK | Caspase-6 | 128.6 | 45.1 | 648.0 | [2] |
| z-DEVD-FMK | Caspase-3/7 | 402.3 | 35.8 | 98.5 | [2] |
| z-VAD-FMK | Pan-Caspase | 2112 | 168.0 | 74.7 | [2] |
| Q-VD-OPh | Pan-Caspase | 25 - 400 (range) | 25 - 400 (range) | 48 | [3][4][5][6][7] |
Signaling Pathway and Inhibition Logic
The following diagrams illustrate the simplified caspase activation cascade leading to apoptosis and the logic behind comparing caspase inhibitors.
Experimental Protocols
Accurate validation of this compound activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for three common biochemical assays.
Fluorometric Caspase-6 Activity Assay
This assay is a highly sensitive method to measure caspase-6 activity based on the cleavage of a fluorogenic substrate.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest alongside a non-induced control group.
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Reaction:
-
Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT). Add DTT fresh.
-
In a 96-well black microplate, add 50 µL of cell lysate per well.
-
Add serial dilutions of this compound or other inhibitors to the desired wells and incubate for 10-15 minutes at room temperature. For control wells, add the vehicle (e.g., DMSO).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 1 mM Z-VEID-AFC substrate (final concentration 50 µM).
-
-
Detection and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Colorimetric Caspase-6 Activity Assay
This assay offers a convenient, albeit generally less sensitive, alternative to the fluorometric method.
Protocol:
-
Sample Preparation: Prepare cell lysates as described in the fluorometric assay protocol.
-
Assay Reaction:
-
In a 96-well clear microplate, add 50 µL of cell lysate to each well.
-
Add serially diluted this compound or other inhibitors and incubate for 10-15 minutes at room temperature.
-
Add 50 µL of 2X Reaction Buffer (as described above) to each well.
-
Start the reaction by adding 5 µL of 4 mM Ac-VEID-pNA substrate (final concentration 200 µM).
-
-
Detection and Analysis:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[8]
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Lamin A Cleavage Assay (ELISA-based)
This assay measures the cleavage of a natural caspase-6 substrate, lamin A, and can offer greater specificity compared to peptide-based assays.[9]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 96-well plate and treat with an apoptosis-inducing agent in the presence or absence of this compound or other inhibitors for the desired time.
-
Lyse the cells directly in the wells according to the specific ELISA kit manufacturer's instructions.
-
-
ELISA Procedure:
-
The assay is typically performed in a sandwich ELISA format. The wells are coated with a capture antibody that recognizes total lamin A.
-
After adding the cell lysates, a detection antibody that specifically binds to the caspase-6-cleaved form of lamin A is added.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for signal generation with a chemiluminescent or colorimetric substrate.
-
-
Detection and Analysis:
-
Measure the signal using a microplate reader.
-
A decrease in the signal corresponding to cleaved lamin A in the presence of the inhibitor indicates its activity.
-
Calculate IC50 values based on the dose-response curve.
-
Conclusion
The validation of this compound activity is crucial for the accurate interpretation of experimental results. While this compound is a potent inhibitor of caspase-6, its cross-reactivity with other caspases necessitates careful consideration and the use of appropriate controls. The choice of biochemical assay depends on the specific research question, required sensitivity, and available instrumentation. For high sensitivity, the fluorometric assay is preferred. The colorimetric assay provides a simpler alternative, while the lamin A cleavage assay offers potentially greater biological relevance and specificity. By employing these standardized assays and comparing the activity of this compound with other inhibitors, researchers can confidently assess its efficacy and selectivity in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cephamls.com [cephamls.com]
- 9. A Whole Cell Assay to Measure Caspase-6 Activity by Detecting Cleavage of Lamin A/C | PLOS One [journals.plos.org]
In Vivo Efficacy of Ac-VEID-CHO and Alternative Caspase-6 Inhibitors: A Comparative Review
A critical gap in in vivo data for the tool compound Ac-VEID-CHO necessitates a comparative analysis with other caspase-6 inhibitors that have been evaluated in animal models of neurodegenerative disease. While this compound is a potent inhibitor of caspase-6, caspase-3, and caspase-7 in biochemical assays, with IC50 values of 16.2 nM, 13.6 nM, and 162.1 nM, respectively, its utility in vivo is limited by poor cell permeability.[1][2][3] This review, therefore, summarizes the current landscape of in vivo caspase-6 inhibition, highlighting alternative compounds and the methodologies used to assess their efficacy.
The Role of Caspase-6 in Neurodegeneration
Caspase-6, a member of the cysteine-aspartic protease family, plays a significant role in neurodegenerative diseases such as Huntington's and Alzheimer's disease.[4][5] Its activation is an early event in the pathological cascade of these conditions.[6] In Huntington's disease, cleavage of the mutant huntingtin (mHTT) protein by caspase-6 is a critical step for the development of neuropathological and behavioral features.[5] Similarly, in Alzheimer's disease, active caspase-6 is associated with pathological lesions and is present in the early stages of the disease.[5] These findings underscore the therapeutic potential of selective caspase-6 inhibitors for a range of neurodegenerative disorders.[4]
Comparative Efficacy of In Vivo Caspase-6 Inhibitors
Given the absence of published in vivo studies for this compound, this guide focuses on other inhibitors that have been tested in relevant animal models. The following table summarizes the available data for a selection of these compounds. Due to the proprietary nature of many drug development programs, publicly available data is often limited.
| Inhibitor | Animal Model | Route of Administration | Dose | Key In Vivo Efficacy Findings | Reference |
| Ac-YVAD-cmk | Rat model of permanent middle cerebral artery occlusion | Intracerebroventricular | 300 ng/rat | Showed long-lasting neuroprotection by reducing infarct volume, inhibiting apoptosis, and decreasing proinflammatory cytokines.[7] | [7] |
| z-VAD-fmk / z-VAD(dcb) | Mouse and rat models of transient cerebral ischemia | Not specified | Not specified | Both broad-spectrum caspase inhibitors demonstrated significant neuroprotection.[7] | [7] |
| Methylene blue | Not specified in provided abstracts | Not specified | Not specified | Inhibited caspase-6 and caspase-6-mediated neurodegeneration and neuroinflammation in a mouse model of Alzheimer's disease.[8] | [8] |
Note: This table is not exhaustive and represents a selection of inhibitors with publicly available in vivo data. The lack of standardized experimental protocols across studies makes direct comparison challenging.
Experimental Protocols for In Vivo Caspase Inhibitor Evaluation
The assessment of caspase inhibitor efficacy in vivo typically involves a multi-faceted approach, combining behavioral, histological, and biochemical endpoints.
1. Animal Models:
-
Neurodegenerative Disease Models: Transgenic mouse models of Huntington's disease (e.g., YAC128, R6/2) and Alzheimer's disease (e.g., 5XFAD, APP/PS1) are commonly used to mimic the chronic progression of these conditions.
-
Acute Neuronal Injury Models: Models of ischemic stroke (e.g., middle cerebral artery occlusion) and traumatic brain injury are used to evaluate neuroprotective effects in acute settings.[9]
2. Drug Administration:
-
Routes of Administration: Depending on the inhibitor's properties (e.g., blood-brain barrier permeability), administration can be systemic (e.g., intraperitoneal, oral) or central (e.g., intracerebroventricular).
3. Efficacy Endpoints:
-
Behavioral Assessments: Motor function can be assessed using tests like the rotarod, open field, and grip strength tests. Cognitive function can be evaluated using mazes (e.g., Morris water maze, Y-maze).
-
Histological Analysis: Post-mortem brain tissue is analyzed for neuronal loss, aggregate formation (e.g., mHTT, amyloid-beta plaques), and markers of apoptosis (e.g., TUNEL staining).
-
Biochemical Assays: Caspase activity in tissue homogenates can be measured using fluorogenic or chromogenic substrates.[10][11] Western blotting can detect the cleavage of specific caspase substrates, such as huntingtin or PARP.[10][11]
Below is a generalized workflow for evaluating a novel caspase-6 inhibitor in a mouse model of neurodegenerative disease.
Caspase-6 Signaling Pathway
Caspase-6 can be activated through both intrinsic and extrinsic apoptotic pathways and has a distinct role in axonal degeneration. The diagram below illustrates a simplified view of its activation and downstream effects relevant to neurodegeneration.
Conclusion
While this compound remains a valuable research tool for in vitro studies of caspase-6, its in vivo application appears limited. The development of brain-penetrant, selective caspase-6 inhibitors is an active area of research for neurodegenerative diseases. The success of future therapeutic strategies will depend on rigorous in vivo testing using relevant animal models and a comprehensive set of behavioral, histological, and biochemical endpoints to demonstrate target engagement and neuroprotective efficacy. Further research and publication of in vivo data for novel caspase-6 inhibitors are crucial for advancing the field and bringing potential new treatments to patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Caspase-6 and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and regulation of caspase-6 and its role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targets of Caspase-6 Activity in Human Neurons and Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspases in Alzheimer’s Disease: Mechanism of Activation, Role, and Potential Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase inhibitors as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-VEID-CHO
For researchers, scientists, and professionals in drug development, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Ac-VEID-CHO, a potent caspase-6 inhibitor, requires careful handling and adherence to specific disposal procedures to mitigate potential hazards and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
Key Safety and Handling Information
Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the provided search results, a general laboratory chemical SDS outlines standard precautions that should be followed.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Splash goggles are essential.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A full lab coat or suit is recommended.
-
Respiratory Protection: Use a dust respirator, especially when handling the solid form. In case of spills or insufficient ventilation, a self-contained breathing apparatus may be necessary.[4]
In Case of Accidental Release:
-
Small Spills: Use appropriate tools to carefully collect the spilled material into a designated waste disposal container.
-
Large Spills: Use a shovel to transfer the spilled material into a suitable, labeled waste container.[4]
Recommended Disposal Procedure
The primary method for the disposal of aldehyde-containing waste involves chemical neutralization to render it non-hazardous.
Step 1: Chemical Neutralization of Aldehyde Waste
Various commercial products and chemical methods can effectively neutralize aldehydes. These treatments convert the aldehyde into a non-toxic substance that can be disposed of more safely.
-
Commercial Neutralizers: Products like Aldex™ are designed to neutralize aldehydes such as formalin and glutaraldehyde, converting them into non-hazardous waste suitable for drain or solid waste disposal.[5][6][7] These products typically work on a specific ratio, for example, neutralizing 10% formalin at a 1:16 ratio.[5]
-
Chemical Treatment: A documented method for neutralizing aldehyde-containing wastewater involves the use of sodium pyrosulfite. This process can completely neutralize aldehydes within approximately 15 minutes, resulting in a non-toxic wastewater with a neutral pH (around 6-9) that may be suitable for drain disposal, pending local regulations.[8]
Step 2: Verification of Neutralization
It is crucial to verify that the neutralization process has been effective before proceeding with disposal. This may involve using commercially available test strips or other analytical methods to confirm that the aldehyde concentration is below the permissible limits set by your institution and local authorities.
Step 3: Adherence to Local Regulations
Crucially, before any discharge of treated waste, you must contact your local sewer authority. [9] Written authorization or a permit may be required. Never dispose of treated or untreated chemical waste into septic systems or storm drains.[9] Regulations can vary significantly, and what is permissible in one jurisdiction may be prohibited in another.
Step 4: Disposal of Unused Product
Unused or "neat" chemical products often have stricter disposal regulations than "spent" solutions. Unused formalin, for instance, is typically classified as a dangerous waste and must be disposed of as such, without being discharged down the sewer.[9] Therefore, it is recommended to treat unused this compound as hazardous waste and dispose of it through your institution's designated hazardous waste management program.
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (Caspase-6) | 16.2 nM | [1][2][3] |
| This compound IC50 (Caspase-3) | 13.6 nM | [1][2][3] |
| This compound IC50 (Caspase-7) | 162.1 nM | [1][2][3] |
| Physical Form | Solid | [1] |
| Solubility in Water | 1 mg/ml | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize safety and adhere to all institutional and local regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. archtechnochem.com [archtechnochem.com]
- 6. infectioncontrolproducts.com [infectioncontrolproducts.com]
- 7. wastewise.com [wastewise.com]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling Ac-VEID-CHO
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for the handling of Ac-VEID-CHO, a potent caspase-6 inhibitor. Adherence to these procedures is critical to ensure laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free. Change frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully fastened to protect arms and torso. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the solid powder to avoid inhalation. |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling and use of this compound in a typical laboratory setting, such as a caspase activity assay.
Receiving and Storage
-
Upon Receipt : Inspect the packaging for any damage.
-
Storage of Solid Compound : Store the lyophilized powder at -20°C for long-term stability.
-
Storage of Stock Solutions : Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to six months or at -20°C for up to one month.[1]
Preparation of Stock and Working Solutions
Stock Solution (e.g., 10 mM in DMSO):
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution from 1 mg of the compound (molecular weight will vary slightly based on the salt form, use the specific MW on the product sheet for precise calculations), add the appropriate volume of high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of approximately 500.5 g/mol , you would add approximately 200 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot into smaller volumes in sterile microcentrifuge tubes for storage.
Working Solution (e.g., in aqueous buffer):
-
This compound is soluble in water at approximately 1 mg/mL. However, aqueous solutions are not recommended for storage beyond one day.
-
For cellular assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
-
For biochemical assays, dilute the stock solution in the appropriate assay buffer. A typical caspase cleavage buffer may contain 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.[2]
Use in a Caspase-6 Activity Assay (In Vitro Example)
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Prepare the Assay Plate : In a 96-well plate, add the components of the reaction mixture, which typically include the assay buffer, the caspase-6 enzyme, and the test inhibitor (or this compound as a positive control).
-
Pre-incubation : Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]
-
Initiate the Reaction : Add the fluorogenic caspase-6 substrate (e.g., Ac-VEID-AFC) to all wells.[3]
-
Incubation : Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours), protected from light.[3]
-
Measurement : Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[2][3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential biological effects.
-
Unused Compound : Dispose of the solid compound and any concentrated stock solutions as chemical waste in accordance with your institution's and local regulations.
-
Contaminated Labware : Disposable labware (e.g., pipette tips, tubes, plates) that has come into contact with this compound should be collected in a designated chemical waste container.
Quantitative Data
The following table summarizes key quantitative information for the use of this compound.
| Parameter | Value | Notes |
| IC₅₀ for Caspase-6 | 16.2 nM | [1] |
| IC₅₀ for Caspase-3 | 13.6 nM | [1] |
| IC₅₀ for Caspase-7 | 162.1 nM | [1] |
| Solubility in Water | ~1 mg/mL | Aqueous solutions should be prepared fresh. |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | In an appropriate solvent like DMSO.[1] |
| Typical Assay Concentration | Varies (nM to µM range) | Dependent on the specific assay and cell type. |
Experimental Workflow for Caspase-6 Inhibition Assay
Caption: Workflow for a typical in vitro caspase-6 inhibition assay using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
